4-Feruloylquinic acid
Description
4-O-feruloyl-D-quinic acid is a natural product found in Coptis japonica and Coffea canephora with data available.
Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFDSJJVNQXLT-XQCMRRNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 4-Feruloylquinic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Feruloylquinic acid (4-FQA), a prominent phenolic compound found in various plant sources, including coffee beans. This document is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential therapeutic applications of this natural product.
Executive Summary
This compound, a derivative of quinic acid and ferulic acid, has garnered significant interest for its potential antioxidant and anti-inflammatory activities. A thorough understanding of its physicochemical properties is fundamental for research and development, including formulation, bioavailability studies, and pharmacological assessments. This guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes putative signaling pathways modulated by this compound.
Physicochemical Data
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀O₉ | [1][2][3] |
| Molecular Weight | 368.34 g/mol | [1][2][3] |
| Melting Point | 195-196 °C | [4] |
| pKa (Strongest Acidic) | 3.39 (Predicted) | [5] |
| logP (Octanol-Water) | -0.1 to 0.23 (Predicted) | [1][5][6] |
| Water Solubility | 2.8 g/L (Predicted) | [5] |
| Appearance | White to off-white solid | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.
-
Refined Measurement: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Determination of Acid Dissociation Constant (pKa)
The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.
Protocol (Potentiometric Titration):
-
Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Octanol-Water Partition Coefficient (logP)
The Shake Flask method is a classical approach, while HPLC-based methods offer a more rapid determination.
Protocol (HPLC Method):
-
Standard Preparation: A series of standard compounds with known logP values are selected.
-
Chromatography: The retention times of the standard compounds and this compound are determined using a reversed-phase HPLC system with a C18 column and a mobile phase of octanol-saturated water and water-saturated octanol.
-
Calibration Curve: A calibration curve is constructed by plotting the known logP values of the standards against their retention times.
-
logP Determination: The logP of this compound is determined by interpolating its retention time on the calibration curve.
Determination of Water Solubility
The shake-flask method is a common technique for determining the aqueous solubility of a compound.
Protocol:
-
Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Biological Activity and Signaling Pathways
This compound is believed to exert its biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. Based on studies of 4-FQA, its isomers, and structurally related compounds, the following pathways are of significant interest.
Antioxidant Activity via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Evidence suggests that coffee pulp extract, which contains feruloylquinic acid isomers, can activate this protective pathway.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Anti-inflammatory Activity via Inhibition of NF-κB and MAPK Pathways
Chronic inflammation is implicated in numerous diseases. Structurally similar compounds to 4-FQA, such as 4,5-dicaffeoylquinic acid, have been shown to inhibit pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Caption: Putative inhibition of NF-κB and MAPK inflammatory pathways by this compound.
Conclusion
This compound possesses physicochemical properties that make it a compelling candidate for further investigation as a therapeutic agent. Its predicted solubility and logP suggest potential for oral bioavailability, while its antioxidant and anti-inflammatory activities, mediated through the Nrf2, NF-κB, and MAPK pathways, highlight its pharmacological relevance. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this natural compound.
References
- 1. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Technical Guide to the Natural Sources, Isolation, and Biological Significance of 4-Feruloylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-feruloylquinic acid, a phenolic compound of growing interest in the scientific community. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and an exploration of its biological activities, with a focus on its antioxidant and potential anti-inflammatory mechanisms.
Natural Sources of this compound
This compound is a derivative of quinic acid and ferulic acid, commonly found in a variety of plant species. Its presence is particularly notable in coffee beans, members of the Asteraceae family, and certain fruits. The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.
Coffee Beans (Coffea spp.)
Green coffee beans are a rich source of chlorogenic acids, including the three main isomers of feruloylquinic acid: 3-, 4-, and 5-feruloylquinic acid. Coffea canephora (Robusta) beans generally contain higher concentrations of these compounds compared to Coffea arabica. The roasting process can lead to the degradation of this compound.
Asteraceae Family
Several species within the Asteraceae family are known to contain feruloylquinic acids. Notably, the flower buds of Aster ageratoides have been identified as a significant source of these compounds, with feruloylquinic acids being the dominant mono-acyl chlorogenic acids.
Honeysuckle Berries (Lonicera spp.)
Edible honeysuckle berries, such as those from Lonicera caerulea, contain a variety of polyphenolic compounds, including derivatives of hydroxycinnamic acid. While specific quantitative data for this compound is less common, the presence of related chlorogenic acids suggests these berries as a potential source.
Other Plant Sources
This compound has also been reported in other plants, including Coptis japonica and Stemona japonica. Additionally, it can be found in fruits such as European plums, peaches, jostaberries, and apricots.
Table 1: Quantitative Data of this compound in Various Natural Sources
| Natural Source | Plant Part | This compound Content | Reference |
| Coffea canephora (Robusta) | Green Beans | ~30.05 mg/100 ml (in beverage) | [1] |
| Aster ageratoides | Flower Buds | Dominate mono-acyl chlorogenic acid | [2] |
| Lonicera caerulea | Berries | Presence of related hydroxycinnamic acids | [3][4] |
| Stemona japonica | - | Isolated from the plant | [5] |
Note: Direct comparison of quantitative data is challenging due to variations in analytical methods, extraction procedures, and reporting units across different studies.
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves extraction with a suitable solvent followed by chromatographic purification. High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) are effective techniques for this purpose.
General Extraction Protocol
A general procedure for the extraction of phenolic compounds, including this compound, from plant material is as follows:
-
Sample Preparation : The plant material (e.g., ground green coffee beans, dried flower buds) is lyophilized and finely powdered to increase the surface area for extraction.
-
Solvent Extraction : The powdered material is extracted with a polar solvent. Common solvents include methanol, ethanol, or a mixture of methanol/water (e.g., 80:20, v/v). The extraction can be performed at room temperature with agitation or under reflux.
-
Filtration and Concentration : The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Protocol
Preparative HPLC is a high-resolution technique for purifying specific compounds from a mixture.
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient of water (A) and acetonitrile or methanol (B), both acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.
-
Gradient Elution : A typical gradient might start with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity.
-
Detection : A UV detector set at approximately 325 nm, the maximum absorbance for feruloylquinic acids.
-
Fraction Collection : Fractions are collected as the eluent exits the detector. The fractions corresponding to the peak of this compound are collected, combined, and the solvent is evaporated.
-
Purity Analysis : The purity of the isolated compound is confirmed using analytical HPLC.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.
-
Two-Phase Solvent System : A suitable two-phase solvent system is selected. A common system for separating moderately polar compounds is a mixture of n-hexane, ethyl acetate, methanol, and water. The partition coefficient (K) of the target compound should be close to 1 for optimal separation.
-
Stationary and Mobile Phases : One phase of the solvent system is used as the stationary phase, which is retained in the CCC coil by centrifugal force, while the other phase is used as the mobile phase.
-
Separation : The crude extract is dissolved in a small volume of the solvent system and injected into the CCC instrument. The mobile phase is then pumped through the coil, and the separated compounds are eluted.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by analytical HPLC to identify those containing pure this compound.
Biological Activity and Signaling Pathways
The biological activities of this compound are primarily attributed to its antioxidant properties. Emerging research also suggests potential anti-inflammatory effects.
Antioxidant Activity
This compound acts as a potent antioxidant through its ability to scavenge free radicals. This is achieved through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group of the ferulic acid moiety can donate a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET) : The compound can donate an electron to a free radical, followed by proton transfer, to neutralize the radical species.[6][7][8]
These mechanisms are crucial in protecting cells from oxidative damage caused by reactive oxygen species (ROS).
Anti-inflammatory Activity
While direct studies on this compound are limited, related phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. Phenolic compounds may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Experimental Workflows
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.
Conclusion
This compound is a naturally occurring phenolic compound with significant antioxidant properties and potential for anti-inflammatory activity. Its presence in common dietary sources like coffee and certain fruits makes it an interesting subject for further research in nutrition and drug development. The methodologies outlined in this guide provide a framework for the extraction, isolation, and characterization of this compound, paving the way for more detailed investigations into its biological mechanisms and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling the chlorogenic acids of aster by HPLC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Biosynthesis of 4-Feruloylquinic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Feruloylquinic acid, a member of the hydroxycinnamoyl-quinic acid (HCQA) family, is a significant secondary metabolite in many plant species. These compounds play crucial roles in plant defense against pathogens and herbivores, as well as providing protection from UV radiation. In recent years, this compound and related compounds have garnered increasing interest from the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties. Understanding the biosynthetic pathway of this compound is paramount for its targeted production and extraction, as well as for the metabolic engineering of crops with enhanced nutritional and therapeutic value.
This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visualizations of the metabolic and regulatory pathways.
Core Biosynthetic Pathway
The biosynthesis of this compound is intricately linked to two fundamental metabolic pathways in plants: the shikimate pathway and the phenylpropanoid pathway. The shikimate pathway provides the aromatic amino acid L-phenylalanine, the precursor for the phenylpropanoid pathway, which in turn synthesizes the hydroxycinnamoyl-CoAs required for the formation of this compound.
The core pathway involves the following key steps:
-
Shikimate Pathway: This pathway, occurring in the plastids, converts simple carbohydrate precursors into chorismate, which is then converted to L-phenylalanine.
-
General Phenylpropanoid Pathway: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
-
Hydroxylation and Methylation: p-Coumaroyl-CoA serves as a branch point. It can be hydroxylated by p-coumaroyl CoA 3'-hydroxylase (C3'H) to yield caffeoyl-CoA. Subsequently, caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA.
-
Esterification: The final step is the esterification of feruloyl-CoA with quinic acid, a cyclitol derived from the shikimate pathway. This reaction is catalyzed by a hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) . While HQT enzymes can utilize various hydroxycinnamoyl-CoAs, the specific isoform and its affinity for feruloyl-CoA determine the efficiency of this compound formation.
Quantitative Data
Understanding the kinetics of the enzymes involved in the biosynthesis of this compound is crucial for modeling metabolic flux and for targeted genetic manipulation. The following tables summarize key quantitative data available in the literature.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Plant/Organism | Reference |
| HCT | p-coumaroyl-CoA | 60 | - | - | Physcomitrella patens | [1] |
| HCT | Shikimate | 220 | - | 5.1 | Physcomitrella patens | [1] |
| HCT | Quinate | 9400 | - | 3.5 | Physcomitrella patens | [1] |
| HQT1 | Caffeoyl-CoA | 13 ± 2 | - | - | Cynara cardunculus | [2] |
| HQT1 | p-coumaroyl-CoA | 31 ± 5 | - | - | Cynara cardunculus | [2] |
| HQT1 | Quinate (with Caffeoyl-CoA) | 130 ± 20 | - | - | Cynara cardunculus | [2] |
| HQT1 | Quinate (with p-coumaroyl-CoA) | 280 ± 30 | - | - | Cynara cardunculus | [2] |
| HQT2 | Caffeoyl-CoA | 20 ± 3 | - | - | Cynara cardunculus | [2] |
| HQT2 | p-coumaroyl-CoA | 11 ± 2 | - | - | Cynara cardunculus | [2] |
| HQT2 | Quinate (with Caffeoyl-CoA) | 210 ± 40 | - | - | Cynara cardunculus | [2] |
| HQT2 | Quinate (with p-coumaroyl-CoA) | 120 ± 20 | - | - | Cynara cardunculus | [2] |
| Feruloyl-CoA Synthetase | Ferulic Acid | 120 | 36.82 | 45.9 | Soil Metagenome | [3] |
| Metabolite | Plant Species | Tissue | Concentration (nmol/g FW) | Reference |
| Chlorogenic Acid (5-CQA) | Miscanthus sinensis | Leaves | ~2200 | [4] |
| Chlorogenic Acid (5-CQA) | Miscanthus sinensis | Stems | ~570 | [4] |
| Chlorogenic Acid (5-CQA) | Miscanthus sinensis | Flowers | ~1100 | [4] |
| p-Coumaroylquinic acids | Miscanthus sinensis | Leaves | ~1400 | [4] |
| Feruloylquinic acids | Miscanthus sinensis | Leaves | ~280 | [4] |
Experimental Protocols
Metabolite Extraction from Plant Tissue
This protocol is a general method for the extraction of semi-polar metabolites like feruloylquinic acid from plant tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
80% (v/v) methanol, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture on a shaker at 4°C for at least 1 hour to allow for efficient extraction.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant to completeness using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis. For analysis, reconstitute the extract in a suitable solvent (e.g., 50% methanol).
HCT/HQT Enzyme Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of HCT and HQT enzymes. The assay measures the formation of the CoA-ester product.
Materials:
-
Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, 1% PVPP)
-
Substrates: p-coumaroyl-CoA, caffeoyl-CoA, or feruloyl-CoA (acyl donor); shikimic acid or quinic acid (acyl acceptor)
-
Coenzyme A (for reverse reaction)
-
Spectrophotometer capable of reading in the UV range (e.g., 340-360 nm)
-
96-well UV-transparent microplates or quartz cuvettes
Procedure for Forward Reaction:
-
Prepare a reaction mixture containing:
-
100 mM phosphate buffer (pH 7.0)
-
1 mM EDTA
-
400 µM hydroxycinnamoyl-CoA (e.g., feruloyl-CoA)
-
5 mM quinic acid (for HQT) or shikimic acid (for HCT)
-
-
Add a known amount of crude or purified enzyme extract to initiate the reaction.
-
Monitor the decrease in absorbance at the wavelength corresponding to the specific CoA-ester (e.g., ~346 nm for feruloyl-CoA) over time.
-
Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of the hydroxycinnamoyl-CoA.
Procedure for Reverse Reaction:
-
Prepare a reaction mixture containing:
-
100 mM phosphate buffer (pH 7.0)
-
1 mM EDTA
-
400 µM of the corresponding hydroxycinnamoyl-quinic or -shikimic acid (e.g., this compound)
-
400 µM Coenzyme A
-
-
Add a known amount of crude or purified enzyme extract to initiate the reaction.
-
Monitor the increase in absorbance at the wavelength corresponding to the formation of the CoA-ester (e.g., ~346 nm for feruloyl-CoA) over time.[5]
-
Calculate the enzyme activity based on the rate of product formation.
HPLC-DAD Analysis of Feruloylquinic Acids
This protocol provides a general method for the separation and quantification of feruloylquinic acids using High-Performance Liquid Chromatography with a Diode Array Detector.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and diode array detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
A typical gradient could be:
-
0-5 min: 5% B
-
5-30 min: linear gradient to 30% B
-
30-35 min: linear gradient to 95% B
-
35-40 min: hold at 95% B
-
40-45 min: return to 5% B and equilibrate
-
Detection:
-
Monitor at 325 nm for hydroxycinnamoyl derivatives.
-
Acquire spectra from 200-400 nm to aid in peak identification.
Quantification:
-
Prepare a standard curve using an authentic this compound standard of known concentrations.
-
Integrate the peak area corresponding to this compound in the samples and quantify using the standard curve.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a highly regulated process, involving transcriptional control and potential metabolic channeling. The following diagrams, in DOT language for Graphviz, illustrate these complex relationships.
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound from primary metabolites.
Transcriptional Regulation of the Phenylpropanoid Pathway
Caption: Transcriptional regulation of phenylpropanoid pathway genes by stress signals.
Experimental Workflow for Enzyme Activity Measurement
Caption: A typical workflow for measuring the activity of biosynthetic enzymes.
Conclusion
The biosynthesis of this compound is a multi-step process that is tightly integrated with primary and secondary metabolism in plants. This technical guide has provided a comprehensive overview of the pathway, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular logic. A deeper understanding of this pathway will undoubtedly facilitate the development of novel strategies for the production and utilization of this valuable bioactive compound in the pharmaceutical and food industries. Further research is needed to fully elucidate the specificities of the HQT isoforms involved, the in vivo concentrations of pathway intermediates, and the intricate details of the transcriptional regulatory network.
References
- 1. Functional Analysis of Metabolic Channeling and Regulation in Lignin Biosynthesis: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-Regulatory Elements in Plant Development, Adaptation, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
4-Feruloylquinic Acid: A Comprehensive Technical Guide on its Discovery, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Feruloylquinic acid, a prominent member of the chlorogenic acid family, has garnered significant scientific interest due to its widespread presence in the human diet, notably in coffee, and its potential as a valuable bioactive compound. This technical guide provides an in-depth exploration of the discovery and history of 4-feruloylquinic acid, alongside a detailed examination of its biological activities and the underlying molecular mechanisms. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, isolation, and biological evaluation, and visualizes the intricate signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, aiming to facilitate further investigation into the therapeutic applications of this promising phytochemical.
Discovery and History
The journey to understanding this compound is intrinsically linked to the broader history of chlorogenic acids. The term "chlorogenic acid" was first used in the early 20th century to describe a substance in plants that turned green upon oxidation.[1] The fundamental structure of chlorogenic acid as an ester of caffeic acid and quinic acid was established in 1932.[1]
The specific isomers of feruloylquinic acid, including 4-O-feruloylquinic acid, were identified later as analytical techniques advanced. These compounds are recognized as significant constituents of green and roasted coffee beans, contributing to their flavor profile and biological properties.[2] While the precise first isolation of 4-O-feruloylquinic acid is not definitively documented in a single seminal publication, its characterization emerged from the collective efforts of chemists working to elucidate the complex composition of plant phenolics throughout the mid-20th century. A notable publication by Sondheimer, Szymanski, and Corse in 1961 detailed the isolation of chlorogenic acid and its isomers from coffee, contributing to the foundational knowledge in this area.[3] The development of synthetic routes to produce specific isomers, including 4-O-feruloylquinic acid, has been crucial for enabling detailed biological studies.[2]
Physicochemical Properties
4-O-Feruloylquinic acid is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. Its chemical structure consists of a ferulic acid moiety esterified to the 4-hydroxyl group of quinic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀O₉ | [4] |
| Molecular Weight | 368.34 g/mol | [4] |
| CAS Number | 2613-86-7 | [4] |
| IUPAC Name | (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid | [4] |
Biological Activities and Quantitative Data
While research specifically focused on this compound is still emerging compared to its parent compound, ferulic acid, preliminary studies indicate a range of promising biological activities. The majority of the quantitative data available is for the related compound, 3-O-feruloylquinic acid, which provides a valuable point of reference.
| Biological Activity | Assay | Test System | IC₅₀ / EC₅₀ | Reference |
| Antioxidant | DPPH Radical Scavenging | In vitro | 0.06 mg/mL (for 3-O-feruloylquinic acid) | [5] |
| ABTS Radical Scavenging | In vitro | 0.017 mg/mL (for 3-O-feruloylquinic acid) | [5] | |
| Hydroxyl Radical Scavenging | In vitro | 0.49 mg/mL (for 3-O-feruloylquinic acid) | [5] | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not specifically determined for 4-FQA. 3-FQA showed inhibition at 1-400 µg/mL. | [5] |
| Antiviral | Anti-AIV (H5N1) Activity | Neutral Red Uptake Assay | Moderate inhibitory effect (quantitative data not provided) | [6] |
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the bioactivity of this compound are thought to be closely related to those of its constituent, ferulic acid. Ferulic acid is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. It is hypothesized that this compound exerts its effects through similar pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ferulic acid has been shown to inhibit NF-κB activation, and it is proposed that this compound shares this mechanism.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Studies on ferulic acid suggest that it can inhibit the PI3K/Akt pathway, a mechanism that may also be relevant for this compound.[7]
References
4-Feruloylquinic Acid: A Comprehensive Technical Guide for Researchers
An in-depth exploration of 4-Feruloylquinic acid, its structural relationship with chlorogenic acids, biosynthesis, and its role in cellular signaling pathways.
Introduction
This compound (4-FQA) is a phenolic compound belonging to the extensive family of chlorogenic acids (CGAs). These compounds are esters formed between a hydroxycinnamic acid and quinic acid.[1][2] Specifically, 4-FQA is the ester of ferulic acid and quinic acid at the 4-position of the quinic acid ring.[3] As a significant dietary polyphenol found in various plants, notably coffee, fruits, and vegetables, 4-FQA and its isomers have garnered considerable interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[2][4] This technical guide provides a detailed overview of this compound for researchers, scientists, and drug development professionals, encompassing its chemical properties, biosynthesis, analytical methodologies, and biological activities with a focus on relevant signaling pathways.
Chemical Structure and Isomerism
Chlorogenic acids are a diverse group of esters of quinic acid and various hydroxycinnamic acids, such as caffeic acid, ferulic acid, and p-coumaric acid.[2] this compound is structurally characterized by a ferulic acid moiety esterified to the hydroxyl group at the C4 position of the quinic acid backbone.[3] It exists alongside its positional isomers, 3-Feruloylquinic acid (3-FQA) and 5-Feruloylquinic acid (5-FQA), which differ in the esterification site on the quinic acid ring.[2]
The general structure of feruloylquinic acids consists of a quinic acid core and a ferulic acid acyl group. The IUPAC name for 4-O-Feruloylquinic acid is (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid.[5]
Biosynthesis of Chlorogenic Acids
The biosynthesis of chlorogenic acids, including this compound, is an integral part of the phenylpropanoid pathway in plants. This metabolic sequence begins with the amino acid L-phenylalanine.
The key enzymatic steps involved in the formation of the precursors and the final chlorogenic acid molecule are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its CoA thioester, p-coumaroyl-CoA.
-
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme is pivotal in esterifying p-coumaroyl-CoA with either shikimic acid or quinic acid.
-
p-Coumaroyl 5-O-shikimate 3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.
-
Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): This enzyme specifically transfers the hydroxycinnamoyl group from CoA to quinic acid, leading to the formation of chlorogenic acid isomers.[6]
The biosynthesis of feruloylquinic acids follows a similar pathway, with an additional methylation step catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to convert the caffeoyl group to a feruloyl group.
Quantitative Data
The concentration of this compound and other chlorogenic acids varies significantly depending on the plant source, variety, and processing methods. Coffee beans are a particularly rich source.
| Compound | Plant Source | Concentration | Reference |
| This compound | Robusta coffee beverage (Filter) | 30.05 mg/100 ml | [5] |
| Total Feruloylquinic acids | Coffee silverskin | 143 mg/100 g | [6] |
| Total Feruloylquinic acids | Green Ilex paraguariensis | 159 mg/100 g (dry weight) | [7] |
| 5-Feruloylquinic acid | Green coffee beans | Approx. 4% of total CGA content | [2] |
| Total Chlorogenic acids | Walnut leaves (September) | ~1.5 mg/g (dry weight) | [8] |
| Compound | Antioxidant Activity (IC50) | Assay | Reference |
| Ferulic acid | 66 ± 2.3 µM | DPPH | [9] |
| Ferulic acid | 12 ± 2.3 µM | ABTS | [9] |
| Caffeic acid | 5.9 µg/mL | DPPH | [10] |
| 4,5-Dicaffeoylquinic acid | Superior to other diCQA isomers and chlorogen | Various | [11] |
Biological Activities and Signaling Pathways
This compound and related chlorogenic acids exhibit a range of biological activities, with their antioxidant and anti-inflammatory properties being the most extensively studied. These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity: NF-κB and MAPK Pathways
Chronic inflammation is implicated in a multitude of diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.
-
NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[11][12] Studies on related chlorogenic acids, such as 4,5-dicaffeoylquinic acid, have shown that they can inhibit the nuclear translocation of NF-κB by suppressing the phosphorylation and degradation of IκBα.[11] Ferulic acid, the core component of 4-FQA, has also been shown to exert its anti-inflammatory effects by modulating the NF-κB pathway, with its effectiveness being dependent on the Keap1 protein.[12]
-
MAPK Pathway: The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[13][14] These kinases are activated by various extracellular stimuli and play a crucial role in transducing signals that regulate inflammation, cell proliferation, and apoptosis.[15] Pretreatment with 4,5-dicaffeoylquinic acid has been demonstrated to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner.[11]
Experimental Protocols
Extraction and Isolation of Feruloylquinic Acids from Plant Material
This protocol provides a general framework for the extraction and isolation of feruloylquinic acids. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Hexane
-
Methanol/water (80:20, v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Regenerated cellulose filters (0.2 µm)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Defatting: Weigh 2 g of the freeze-dried and powdered plant material and extract with 20 mL of hexane to remove lipids. Discard the hexane fraction.
-
Extraction: To the defatted plant material, add 15 mL of a methanol/water (80:20, v/v) solution.
-
Ultrasonication: Place the mixture in an ultrasonic bath for 15 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture for 15 minutes at 1000 x g.
-
Supernatant Collection: Carefully collect the supernatant.
-
Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant material to ensure exhaustive extraction.
-
Solvent Evaporation: Combine all the supernatants and evaporate the solvent using a rotary evaporator under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 2 mL of methanol/water (80:20, v/v).
-
Filtration: Filter the final extract through a 0.2 µm regenerated cellulose filter.
-
Isolation: The filtered extract can then be subjected to preparative HPLC for the isolation of individual feruloylquinic acid isomers.[16]
Quantification by HPLC-DAD-ESI-QTOF-MS
This method allows for the identification and quantification of this compound and its isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (ESI-QTOF-MS).
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The specific gradient will depend on the separation requirements.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Column Temperature: 25-35 °C.
-
Injection Volume: 5-10 µL.
-
DAD Detection: Monitor at wavelengths relevant for hydroxycinnamic acids, such as 320-330 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic acids.
-
Capillary Voltage: ~3500 V.
-
Drying Gas (N2) Flow and Temperature: Optimized for the specific instrument, e.g., 9.0 L/min at 350 °C.
-
Nebulizer Pressure: ~50 psi.
-
Fragmentor Voltage: Adjusted to induce fragmentation for MS/MS analysis.
-
Mass Range: Scan a range appropriate for the target molecules, e.g., m/z 50-1000.
Quantification:
-
Prepare calibration curves using authentic standards of 3-FQA, 4-FQA, and 5-FQA at various concentrations.
-
Quantification is performed by integrating the peak areas from the DAD chromatogram or by using selected ion monitoring (SIM) in the mass spectrometer.[16]
Conclusion
This compound, as a prominent member of the chlorogenic acid family, represents a compelling subject for research in the fields of phytochemistry, nutrition, and drug discovery. Its widespread occurrence in the human diet and its demonstrated antioxidant and anti-inflammatory properties, mediated through critical cellular signaling pathways, underscore its potential as a health-promoting agent. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into the precise mechanisms of action and therapeutic applications of this compound and its related compounds. A deeper understanding of these molecules will be instrumental in harnessing their full potential for human health and wellness.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Concentration data for this compound in Robusta coffee beverage [Filter] - Phenol-Explorer [phenol-explorer.eu]
- 6. researchgate.net [researchgate.net]
- 7. ninho.inca.gov.br [ninho.inca.gov.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cris.unibo.it [cris.unibo.it]
In Vitro Antioxidant Capacity of 4-Feruloylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Feruloylquinic acid, a derivative of quinic acid and ferulic acid, is a phenolic compound found in various plant sources, including coffee beans.[1][2] Phenolic compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, which are often attributed to their antioxidant properties.[3] This technical guide provides an in-depth overview of the in vitro antioxidant capacity of feruloylquinic acids, with a focus on this compound. Due to a notable lack of specific quantitative data for the 4-isomer in the current scientific literature, data for its close isomer, 3-feruloylquinic acid, is presented as a valuable proxy. This guide summarizes available quantitative data, details common experimental protocols for assessing antioxidant capacity, and provides visual representations of experimental workflows and assay principles to aid in research and development.
Quantitative Data on Antioxidant Capacity
The in vitro antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The results are often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant activity.
Table 1: In Vitro Antioxidant Capacity of 3-O-Feruloylquinic Acid
| Assay | IC50 (mg/mL) | Radical Scavenged | Reference |
| DPPH | 0.06 | DPPH radical | |
| ABTS | 0.017 | ABTS radical cation | |
| Hydroxyl Radical | 0.49 | Hydroxyl radical |
It is important to note that these values are for 3-O-feruloylquinic acid and should be considered as an estimation of the potential activity of this compound. Further research is required to determine the specific antioxidant capacity of the 4-isomer.
Experimental Protocols for In Vitro Antioxidant Assays
Several standardized assays are commonly employed to determine the in vitro antioxidant capacity of chemical compounds. The following sections detail the methodologies for four widely used assays: DPPH, ABTS, FRAP, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method used to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution to a specific volume of the sample or standard solutions at different concentrations.
-
A control is prepared by mixing the DPPH solution with the solvent.
-
Incubate the mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard antioxidant at various concentrations to a fixed volume of the diluted ABTS•+ solution.
-
A control is prepared with the buffer instead of the sample.
-
Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., FeSO₄·7H₂O) to a large volume of the FRAP reagent.
-
A blank is prepared using the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of Fe²⁺. The results are expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution, followed by the sample or standard solutions.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 1-2 minutes for at least 60 minutes.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a blank and a standard (Trolox). The results are expressed as Trolox equivalents.
-
Visualizations
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.
Caption: General workflow for in vitro antioxidant capacity testing.
Caption: Principles of common in vitro antioxidant assays.
Conclusion and Future Directions
This compound, as a member of the feruloylquinic acid family, is anticipated to possess significant antioxidant properties. While direct experimental data for the 4-isomer is currently scarce, the available information on 3-feruloylquinic acid suggests potent radical scavenging activity. The detailed protocols and principles of common in vitro antioxidant assays provided in this guide offer a comprehensive framework for researchers to systematically evaluate the antioxidant capacity of this compound and other related compounds.
Future research should focus on generating specific quantitative data for this compound using a battery of antioxidant assays to establish a comprehensive profile of its activity. Such data is crucial for understanding its potential therapeutic applications and for guiding the development of new drugs and functional foods. Further investigations into the structure-activity relationships among different isomers of feruloylquinic acid would also provide valuable insights into the molecular determinants of their antioxidant potential.
References
An In-depth Technical Guide to 4-Feruloylquinic Acid: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Feruloylquinic acid, a prominent member of the hydroxycinnamoyl-quinic acid family, is a naturally occurring phenolic compound found in a variety of plant sources, most notably coffee beans. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 4-Feruloylquinic acid. It includes detailed spectroscopic data, experimental protocols for its isolation and characterization, and an exploration of its place within relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
4-O-Feruloylquinic acid is an ester formed between ferulic acid and quinic acid. The feruloyl group is attached to the hydroxyl group at the 4th position of the quinic acid ring.
IUPAC Name: (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid[1].
Molecular Formula: C₁₇H₂₀O₉[1]
Molecular Weight: 368.34 g/mol [2]
Stereochemistry
The quinic acid moiety of this compound possesses multiple chiral centers, leading to specific stereoisomers. The naturally occurring and most studied form is derived from (-)-quinic acid. The precise stereochemistry is crucial for its biological activity and interaction with molecular targets. The IUPAC name specifies the stereochemical configuration at the chiral centers of the quinic acid ring as (1S,3R,4S,5R)[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 368.34 g/mol | [2] |
| Melting Point | 195-196 °C | [2] |
| pKa (strongest acidic) | 4.07 ± 0.50 | [2] |
| XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 9 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Spectroscopic Data for Structural Elucidation
The structural confirmation and characterization of this compound rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Quinic Acid Moiety | |||
| H-1 | - | ~75 | Quaternary carbon |
| H-2ax | ~2.20 | ~37 | |
| H-2eq | ~2.10 | ||
| H-3 | ~4.20 | ~70 | |
| H-4 | ~5.30 | ~72 | Acylation site, downfield shift |
| H-5 | ~3.80 | ~73 | |
| H-6ax | ~2.30 | ~38 | |
| H-6eq | ~1.90 | ||
| COOH | - | ~177 | |
| Feruloyl Moiety | |||
| H-2' | ~7.15 (d) | ~127 | |
| H-5' | ~6.80 (d) | ~116 | |
| H-6' | ~7.05 (dd) | ~115 | |
| H-7' (α) | ~6.40 (d, J≈16 Hz) | ~115 | trans olefinic proton |
| H-8' (β) | ~7.60 (d, J≈16 Hz) | ~146 | trans olefinic proton |
| C-1' | - | ~126 | |
| C-3' | - | ~148 | |
| C-4' | - | ~150 | |
| C-9' (C=O) | - | ~168 | |
| OCH₃ | ~3.90 (s) | ~56 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and differentiation of feruloylquinic acid isomers. Electrospray ionization (ESI) is commonly used, typically in negative ion mode.
Table 3: Key Mass Spectrometry Fragments for 4-O-Feruloylquinic Acid
| Ion | m/z (Negative Mode) | Description | Source |
| [M-H]⁻ | 367 | Deprotonated molecular ion | [3] |
| [Quinic acid - H]⁻ | 191 | Loss of the feruloyl moiety | [3] |
| [Ferulic acid - H]⁻ | 193 | Characteristic fragment for 4- and 5-isomers | [3] |
| [Quinic acid - H - H₂O]⁻ | 173 | Dehydrated quinic acid fragment, prominent in 4-isomer | [3] |
| [Ferulic acid - H - CO₂]⁻ | 149 | Decarboxylated ferulic acid fragment | |
| [Caffeoyl moiety fragment] | 134 | [3] |
The fragmentation pattern is key to distinguishing between the 3-, 4-, and 5-O-feruloylquinic acid isomers. For the 4-isomer, the base peak is often observed at m/z 173, corresponding to the dehydrated quinic acid fragment. In contrast, the 3- and 5-isomers typically show a more intense peak at m/z 191 (quinic acid)[3].
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a plant matrix, such as green coffee beans.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction:
-
Grind the plant material to a fine powder.
-
Extract the powder with an 80% aqueous methanol solution at a ratio of 1:10 (w/v) for 2 hours with constant stirring at room temperature.
-
Repeat the extraction process three times.
-
Combine the extracts and filter through Whatman No. 1 filter paper.
-
-
Concentration:
-
Evaporate the methanol from the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting aqueous extract can be lyophilized or used directly for the next step.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the phenolic compounds with methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 40% B over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 325 nm.
-
Collect the fraction corresponding to the retention time of this compound.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical HPLC and LC-MS to confirm its purity and identity.
-
Lyophilize the pure fraction to obtain this compound as a powder.
-
Characterization by UPLC-QTOF-MS
Workflow for UPLC-QTOF-MS Analysis
Caption: Workflow for the characterization of this compound by UPLC-QTOF-MS.
Detailed Parameters:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program: A linear gradient from 5% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A QTOF mass spectrometer with an ESI source.
-
Ionization Mode: Negative.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
-
Data Acquisition: Full scan mode from m/z 100 to 1000.
Biosynthesis and Signaling Pathways
This compound is synthesized in plants through the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds.
Simplified Biosynthesis Pathway
Caption: Simplified biosynthesis of this compound via the phenylpropanoid pathway.
While specific signaling pathways directly activated by this compound are still under extensive investigation, research on its constituent, ferulic acid, provides insights into its potential biological activities. Ferulic acid is known to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. It is plausible that this compound exerts its effects through similar mechanisms, either directly or after hydrolysis to ferulic acid and quinic acid.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, spectroscopic properties, and analytical methodologies for this compound. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study and application of this important natural product. Further research is warranted to fully elucidate the specific biological signaling pathways modulated by this compound and to explore its full therapeutic potential.
References
Methodological & Application
Application Note: Quantification of 4-Feruloylquinic Acid in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Introduction
4-Feruloylquinic acid, a member of the chlorogenic acid family, is a significant phenolic compound found in various plants, including coffee beans, fruits, and vegetables.[1][2] It is recognized for its antioxidant and potential health-promoting properties.[2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Materials and Methods
Reagents and Standards
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
HPLC grade acetonitrile (MeCN)
-
HPLC grade methanol (MeOH)
-
Formic acid (≥98%)
-
Orthophosphoric acid
-
Ultrapure water
Sample Preparation
-
Extraction: Weigh 1-5 grams of dried and powdered plant material.[3] Macerate with an appropriate solvent such as 80% methanol in water (v/v) at room temperature for 8-24 hours or use ultrasonic-assisted extraction for 10-30 minutes.[4][5][6] A solid-to-solvent ratio of 1:10 to 1:160 (g/mL) can be employed.[4][5]
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C).[6]
-
Reconstitution and Final Filtration: Reconstitute the dried extract in the initial mobile phase composition or a methanol:water (1:1, v/v) mixture to a known concentration (e.g., 1-10 mg/mL).[4] Prior to injection, filter the reconstituted sample through a 0.20 or 0.45 µm syringe filter.[3][4]
Chromatographic Conditions
-
HPLC System: An Agilent 1260 system with a diode array detector (DAD) or equivalent.[7]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][8][9]
-
Mobile Phase:
-
Detection Wavelength: 325 nm or 330 nm for optimal detection of feruloylquinic acids.[3][8][11]
Gradient Elution Program
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 12.5 | 90 | 10 |
| 22.5 | 90 | 10 |
| 60 | 70 | 30 |
This is an exemplary gradient program and may require optimization based on the specific column and plant matrix.[8]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.72 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.334 µg/mL |
| Limit of Quantification (LOQ) | 1.012 µg/mL |
| Accuracy (% Recovery) | 99.02 - 100.73% |
| Precision (% RSD) | < 2.0% |
Data compiled from validated methods for similar phenolic acids.[3][9]
Potential Biological Activity and Signaling Pathway
Ferulic acid and its derivatives, such as this compound, are known to exhibit anti-inflammatory effects by modulating key signaling pathways. One such pathway involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The detailed protocol and validation parameters ensure accurate and reproducible results, making it a valuable tool for researchers, scientists, and professionals in drug development and natural product analysis. The potential of this compound to modulate inflammatory pathways underscores the importance of its accurate quantification in various plant-based matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of Chlorogenic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. turkjps.org [turkjps.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Total Chlorogenic Acids in Commercial Green Coffee Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogres.com [phcogres.com]
- 11. cris.unibo.it [cris.unibo.it]
Application Note: A Robust LC-MS/MS Method for the Sensitive and Specific Quantification of 4-Feruloylquinic Acid and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feruloylquinic acids (FQAs) are a group of phenolic compounds found in various plants, including coffee beans, fruits, and vegetables. They are esters formed between ferulic acid and quinic acid. As isomers, they share the same chemical formula and mass but differ in the position of the feruloyl group on the quinic acid moiety. 4-O-feruloylquinic acid (4-FQA) and its isomers, such as 3-FQA and 5-FQA, exhibit significant biological activities, including antioxidant and anti-inflammatory properties. The accurate quantification and differentiation of these isomers are crucial for pharmacological studies, food science, and drug development. However, their structural similarity presents a significant analytical challenge. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and quantification of 4-FQA and its key isomers.
Principle of the Method
This method utilizes the high separation efficiency of High-Performance Liquid Chromatography (HPLC) coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS).
-
Chromatographic Separation: Isomers are separated on a reverse-phase C18 column based on their differential polarity. A gradient elution with an acidified aqueous mobile phase and an organic solvent allows for the resolution of the closely eluting isomers.
-
Mass Spectrometric Detection: Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) in negative mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion ([M-H]⁻) for the FQA isomers is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process ensures high selectivity and reduces matrix interference. The differentiation of isomers is possible due to their distinct fragmentation patterns and relative ion intensities.[1][2]
Experimental Protocols
Sample Preparation (General Protocol for Plant Material)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Homogenization: Weigh 2 grams of the freeze-dried and powdered sample material.
-
Lipid Removal (Optional): Add 20 mL of hexane to the sample, vortex thoroughly, and centrifuge. Discard the hexane supernatant. This step is crucial for high-lipid matrices.
-
Extraction: To the pellet, add 15 mL of a methanol/water (80:20, v/v) solution.[3]
-
Ultrasonication: Place the mixture in an ultrasonic bath for 15 minutes at room temperature to enhance extraction efficiency.[3]
-
Centrifugation: Centrifuge the mixture for 15 minutes at 1000 x g.[3]
-
Collection: Collect the supernatant. Repeat the extraction process (steps 3-5) twice more on the remaining pellet.
-
Evaporation & Reconstitution: Pool the supernatants and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 2 mL of the initial mobile phase composition.[3]
-
Filtration: Filter the final extract through a 0.2 µm regenerated cellulose syringe filter into an HPLC vial for analysis.[3]
For biological fluids like plasma or serum, standard bioanalytical sample preparation techniques such as protein precipitation (with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE) should be employed to minimize matrix effects.[4][5][6]
Liquid Chromatography (LC) Method
-
System: HPLC or UHPLC system
-
Column: Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent high-resolution reverse-phase column.[3]
-
Mobile Phase A: Water with 1% Acetic Acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution:
Time (min) % B 0.0 5 4.0 15 8.0 18 12.0 100 14.0 100 16.0 5 | 18.0 | 5 |
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 3 µL.[3]
Mass Spectrometry (MS) Method
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3500 V[3]
-
Nebulizer Pressure: 50 psi[3]
-
Drying Gas (N₂) Flow: 9.0 L/min[3]
-
Gas Temperature: 350 °C[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
MRM Transitions and Diagnostic Ions for Feruloylquinic Acid Isomers
The precursor ion for FQA isomers is m/z 367.1.[1] The key to their differentiation lies in the unique product ions generated during fragmentation and their relative abundances. The base peak (most intense product ion) is particularly important for identification.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) for Quantitation (Base Peak) [m/z] | Qualifying Product Ion (Q3) [m/z] | Notes on Fragmentation |
| 4-O-Feruloylquinic Acid (4-FQA) | 367.1 | 173.0 | 193.0 | The base peak at m/z 173 is highly characteristic of the 4-isomer.[1][7] |
| 3-O-Feruloylquinic Acid (3-FQA) | 367.1 | 193.0 | 191.0, 134.0 | The base peak corresponds to the ferulic acid moiety (m/z 193).[1] |
| 5-O-Feruloylquinic Acid (5-FQA) | 367.1 | 191.0 | 179.0 | The base peak corresponds to the deprotonated quinic acid moiety (m/z 191).[8] |
Visualization
Caption: Overall experimental workflow for the analysis of FQA isomers.
Caption: Characteristic fragmentation pathway of 4-O-Feruloylquinic acid.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and highly selective tool for the simultaneous separation and quantification of 4-Feruloylquinic acid and its isomers. The distinct fragmentation patterns observed in tandem mass spectrometry, particularly the unique base peak at m/z 173 for 4-FQA, allow for the unambiguous identification of each isomer.[1][7] This protocol is suitable for high-throughput analysis in various matrices and can be invaluable for researchers in pharmacology, food chemistry, and metabolomics.
References
- 1. researchgate.net [researchgate.net]
- 2. hierarchical-scheme-for-lc-ms-n-identification-of-chlorogenic-acids - Ask this paper | Bohrium [bohrium.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Extraction of 4-Feruloylquinic Acid from Coffee Beans
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Feruloylquinic acid (4-FQA) is a significant bioactive compound found in coffee beans, belonging to the family of chlorogenic acids (CGAs). These compounds are esters of certain hydroxycinnamic acids and quinic acid.[1] As a potent antioxidant, 4-FQA is of considerable interest to researchers in nutrition, pharmacology, and drug development for its potential health benefits, including neuroprotective and anti-inflammatory properties.[2] This document provides detailed protocols for the extraction, purification, and quantification of 4-FQA from coffee beans, tailored for a research and development setting. Green coffee beans are a particularly rich source of chlorogenic acids, as the roasting process can significantly reduce their content.[3]
Data Presentation: Comparison of Extraction Solvents
The choice of solvent is a critical factor influencing the extraction efficiency of chlorogenic acids, including 4-FQA. While specific comparative data for 4-FQA is limited, the following table summarizes the yield of total chlorogenic acids from coffee beans using various solvents, providing a strong indicator for selecting an appropriate extraction system. Hot extraction methods generally yield higher amounts of extract compared to cold extraction methods.[2] The polarity of the solvent also plays a crucial role, with more polar solvents often resulting in higher yields of polar compounds like chlorogenic acids.[2]
| Extraction Solvent | Extraction Method | Temperature | Time | Typical Yield of Total Chlorogenic Acids (mg/g of dry coffee beans) | Reference |
| Water | Hot Water Bath | 90°C | 5 min | 46.14 (from raw beans) | [4][5] |
| 70% Methanol | Ultrasonic | Ambient | - | Not specified, but method showed good recovery | [1] |
| 60% (v/v) Methanol/Water | Not specified | Not specified | Not specified | Efficient for CGA extraction | |
| 60% (v/v) Ethanol/Water | Not specified | Not specified | Not specified | Efficient for CGA extraction | |
| Ethanol | Soxhlet | Boiling Point | 120 min | Lower yield than ethanol for coffee oil, implying lower polarity | [6] |
| Propanol | Cold Extraction | Room Temp | 48 hours | Lower yield than methanol and water | [2] |
| Ethyl Acetate | Stirring | 50-55°C | 4 hours | Used for selective extraction of enriched CGA fractions | [7] |
Note: The yield of 4-FQA will be a fraction of the total chlorogenic acid content. Optimization of the selected method is recommended for maximizing the yield of the specific target compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of 4-FQA from coffee beans.
Protocol 1: Solvent Extraction of this compound
This protocol describes a general method for the extraction of chlorogenic acids from coffee beans using a solvent.
Materials:
-
Green coffee beans
-
Grinder or mill
-
Extraction solvent (e.g., 70% methanol in water, 60% ethanol in water, or distilled water)
-
Beakers and flasks
-
Stirring hot plate or water bath
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (optional)
-
Freeze-dryer or vacuum oven
Procedure:
-
Sample Preparation: Grind green coffee beans to a fine powder (e.g., to pass through a 10-mesh sieve).
-
Extraction:
-
Weigh 10 g of the ground coffee powder and place it in a 250 mL beaker.
-
Add 100 mL of the chosen extraction solvent (a 1:10 solid-to-solvent ratio is a good starting point).
-
For hot extraction, heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-4 hours) with constant stirring.[2][7]
-
For cold extraction, stir the mixture at room temperature for an extended period (e.g., 24-48 hours).[2]
-
-
Solid-Liquid Separation:
-
Allow the mixture to cool to room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.
-
Decant the supernatant and filter it through filter paper to remove any remaining solid particles.
-
-
Solvent Removal (Optional):
-
If a concentrated extract is required, remove the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of the target compounds.
-
-
Drying:
-
The concentrated extract can be freeze-dried or dried in a vacuum oven to obtain a solid powder.
-
Store the dried extract at -20°C in a desiccator to prevent degradation.
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol details the purification of 4-FQA from the crude extract using a C18 solid-phase extraction cartridge. This step is crucial for removing interfering compounds prior to HPLC analysis.
Materials:
-
Crude coffee bean extract
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Acetic acid or formic acid
-
Vials for collection
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water (acidified to pH 2.5-3.0 with acetic or formic acid). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the equilibration solution (acidified water).
-
Load the sample solution onto the conditioned cartridge. The flow rate should be slow (e.g., 1-2 mL/min) to ensure proper binding of the analytes.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water (acidified) to remove polar impurities such as sugars and organic acids.
-
-
Elution:
-
Elute the retained chlorogenic acids, including 4-FQA, with 5-10 mL of methanol or an acetonitrile/water mixture.
-
Collect the eluate in a clean vial.
-
-
Post-Elution Processing:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase for analysis.
-
Protocol 3: Quantification by HPLC-DAD
This protocol outlines the conditions for the quantification of 4-FQA using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for the separation of chlorogenic acid isomers.
-
Gradient Program (Example):
-
0-10 min: 10-25% B
-
10-20 min: 25-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at 320-325 nm for feruloylquinic acids.
-
Standard Preparation: Prepare a series of standard solutions of 4-FQA of known concentrations in the mobile phase to generate a calibration curve.
-
Quantification: The concentration of 4-FQA in the sample is determined by comparing the peak area with the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Biosynthesis of Feruloylquinic Acids
While a specific signaling pathway for 4-FQA is not well-defined, its biosynthesis is part of the well-established phenylpropanoid pathway. Understanding this pathway is crucial for researchers interested in the metabolic engineering of plants to enhance the production of this valuable compound. The following diagram illustrates the key steps leading to the formation of feruloylquinic acids.
Caption: Biosynthesis pathway of feruloylquinic acids in plants.
Enzyme Acronyms:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-Coumarate:CoA ligase
-
HQT: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase
-
C3'H: p-Coumaroyl ester 3'-hydroxylase
-
CCoAOMT: Caffeoyl-CoA O-methyltransferase
References
- 1. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
- 2. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cafeesaude.com [cafeesaude.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Feruloylquinic Acid as a Biomarker for Coffee Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coffee is a globally consumed beverage rich in bioactive compounds, most notably chlorogenic acids.[1][2] Accurately assessing coffee intake in clinical and epidemiological studies is crucial for understanding its impact on human health. While self-reported consumption is common, it can be unreliable.[3] Therefore, the use of objective biomarkers is essential for robust study outcomes. 4-Feruloylquinic acid (4-FQA), a metabolite of chlorogenic acids found in coffee, has emerged as a promising biomarker for quantifying coffee consumption. This document provides detailed application notes and protocols for utilizing 4-FQA as a biomarker.
Feruloylquinic acids (FQAs) are a class of chlorogenic acids present in coffee.[1][4] Following ingestion, these compounds are metabolized, and their metabolites can be detected in both plasma and urine, showing a dose-dependent relationship with coffee intake.[5][6][7] This makes 4-FQA a suitable candidate for a quantitative biomarker. While FQAs are present in other foods like some fruits and vegetables, coffee is the primary dietary source, lending specificity to its use as a biomarker.[5][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the relationship between coffee consumption and 4-FQA levels in plasma and urine.
Table 1: Pharmacokinetic Parameters of this compound in Plasma After Coffee Consumption
| Analyte | Coffee Dose (Chlorogenic Acids) | Cmax (Median, nM) | Tmax (Median, h) | T1/2 (Median, h) | Study Population | Reference |
| This compound | Low (412 µmol) | Not specified individually | 0.5 - 1.0 | 0.2 - 1.2 | 11 healthy volunteers | [6] |
| This compound | Medium (635 µmol) | Not specified individually | 0.5 - 1.0 | 0.2 - 1.2 | 11 healthy volunteers | [6] |
| This compound | High (795 µmol) | Not specified individually | 0.5 - 1.0 | 0.2 - 1.2 | 11 healthy volunteers | [6] |
Table 2: Urinary Excretion of this compound After Coffee Consumption
| Analyte | Coffee Dose (Chlorogenic Acids) | Total Amount Excreted in 24h (µmol) | Percentage of Intake Excreted | Study Population | Reference |
| This compound | Low (412 µmol) | 0.61 - 9.28 | 5.2% | 11 healthy volunteers | [6] |
| This compound | Intermediate (635 µmol) | 0.61 - 9.28 | 2.7% | 11 healthy volunteers | [6] |
| This compound | High (795 µmol) | Not specified individually | Not specified individually | 11 healthy volunteers | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma and Urine by HPLC-MS/MS
This protocol is based on methodologies described for the analysis of chlorogenic acid metabolites in biological fluids.[5][9]
1. Sample Preparation
-
Plasma:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 600 µL of ice-cold methanol containing an appropriate internal standard (e.g., stable isotope-labeled 4-FQA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Urine:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Dilute the urine sample 1:10 with the initial mobile phase.
-
Add the internal standard.
-
Vortex and filter through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting at 5% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-FQA and the internal standard. For 4-FQA (C17H20O9, exact mass: 368.1107), a potential transition could be m/z 367.1 -> 193.1 (quinic acid moiety) or m/z 367.1 -> 179.1 (ferulic acid moiety).[10]
-
Optimization: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Generate a calibration curve using standards of 4-FQA of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 4-FQA in the samples by interpolating from the calibration curve.
Visualizations
Metabolic Pathway of Feruloylquinic Acids
The following diagram illustrates the proposed metabolic pathway of feruloylquinic acids after coffee consumption. This includes enzymatic transformations in the human body and by the gut microbiota.
Caption: Proposed metabolic pathway of feruloylquinic acids from coffee.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of this compound in biological samples.
Caption: Workflow for 4-FQA quantification in biological samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New biomarker proposed for studies in coffee consumption [comunicaffe.com]
- 4. researchgate.net [researchgate.net]
- 5. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Impact of dose on the bioavailability of coffee chlorogenic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Showing Compound this compound (FDB000248) - FooDB [foodb.ca]
- 9. Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: identification of biomarkers of coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
Pharmacokinetic Studies of 4-Feruloylquinic Acid in Animal Models: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific pharmacokinetic studies for 4-Feruloylquinic acid in animal models. The following application notes and protocols are based on studies of the closely related and extensively researched compound, Ferulic Acid , in rat models. This information is provided as a surrogate to guide researchers in designing and interpreting pharmacokinetic studies for structurally similar phenolic acids.
Application Notes
Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, has garnered significant interest for its antioxidant and therapeutic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of new drugs and functional foods. This document outlines the typical pharmacokinetic characteristics of ferulic acid in rats and provides standardized protocols for conducting such studies.
Pharmacokinetic Profile of Ferulic Acid in Rats
Ferulic acid is generally characterized by rapid absorption following oral administration, with peak plasma concentrations (Cmax) typically reached within an hour. However, its bioavailability can be influenced by the formulation and the food matrix in which it is delivered. The compound undergoes significant metabolism, primarily through conjugation in the liver, forming sulfates and glucuronides which are then excreted in the urine. The elimination half-life is relatively short, indicating rapid clearance from the body.
Key Considerations for a Pharmacokinetic Study
-
Animal Model: The Wistar and Sprague-Dawley rat strains are commonly used for pharmacokinetic studies of ferulic acid.
-
Administration Route: Oral gavage is the most common route for studying the absorption and bioavailability of orally consumed compounds. Intravenous administration is used to determine absolute bioavailability and clearance rates.
-
Dosage: Dosages in rat studies have ranged from 10 mg/kg to 150 mg/kg for oral administration and 2 mg/kg to 10 mg/kg for intravenous administration.
-
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the standard for quantifying ferulic acid and its metabolites in biological matrices.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of ferulic acid in rats from various studies.
Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats after Oral Administration
| Dose (mg/kg) | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| 10 | Not Specified | 8.17 | 0.05 | 2.59 | [1] |
| 20 | Not Specified | 12.20 | Not Specified | 4.69 | [2] |
| 150 (as Ethyl Ferulate) | Wistar rats | 18.38 | 0.25 | Not Specified | [3] |
Note: Cmax and AUC values can vary significantly based on the formulation and analytical methods used.
Table 2: Pharmacokinetic Parameters of Ferulic Acid in Rats after Intravenous Administration
| Dose (mg/kg) | Animal Model | t1/2α (min) | t1/2β (min) | CLt (L/h/kg) | Vdss (L/kg) | Reference |
| 2 | Not Specified | 1.10 | 5.02 | 3.27 | Not Specified | [3][4] |
| 10 | Not Specified | 1.39 | 7.01 | 2.17 | Not Specified | [3][4] |
t1/2α: Distribution half-life, t1/2β: Elimination half-life, CLt: Total body clearance, Vdss: Volume of distribution at steady state.
Experimental Protocols
In Vivo Pharmacokinetic Study of Ferulic Acid in Rats (Oral Administration)
This protocol describes a typical experiment to determine the pharmacokinetic profile of ferulic acid following oral administration in rats.
3.1.1 Materials and Reagents
-
Ferulic Acid (or this compound)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium, arachis oil with tween 80)[3]
-
Wistar or Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
HPLC system with UV or MS detector
3.1.2 Experimental Procedure
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Drug Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the test compound solution/suspension to each rat via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes) into heparinized tubes.[5]
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
3.1.3 Bioanalytical Method (HPLC)
-
Sample Preparation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic or acetic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for ferulic acid (around 320 nm).
-
-
Quantification: Construct a calibration curve using standard solutions of ferulic acid in blank plasma. Calculate the concentration of ferulic acid in the unknown samples by interpolating from the calibration curve.
3.1.4 Pharmacokinetic Analysis
Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL/F), and volume of distribution (Vd/F).
Visualizations
References
- 1. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of Ferulic Acid Following Transdermal or Intragastric Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. mdpi.com [mdpi.com]
Application Note: 4-Feruloylquinic Acid as a Standard for Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Feruloylquinic acid (4-FQA) is a naturally occurring phenolic compound belonging to the class of hydroxycinnamic acids. It is an ester of ferulic acid and quinic acid.[1] Found in a variety of plant-based foods and beverages, including coffee, fruits, and vegetables, 4-FQA is of significant interest in metabolomics research due to its potential as a biomarker for dietary intake and its association with various health benefits, including antioxidant and anti-inflammatory properties.[2][3] Accurate and reliable quantification of 4-FQA in biological matrices is crucial for understanding its absorption, metabolism, and physiological effects. This document provides detailed application notes and protocols for the use of this compound as a standard in metabolomics research, focusing on liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) techniques.
Physicochemical Properties and Handling
Proper handling and storage of the 4-FQA standard are critical for maintaining its integrity and ensuring accurate quantification.
| Property | Value | Source |
| Synonyms | 4-O-Feruloylquinic acid, 4-FQA | - |
| CAS Number | 2613-86-7 | - |
| Molecular Formula | C₁₇H₂₀O₉ | - |
| Molecular Weight | 368.34 g/mol | - |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [4] |
| Storage (Solid) | -20°C, sealed from moisture and light | [4] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (sealed, protected from light) | [4] |
Quantitative Data for Analytical Method Validation
The following tables summarize the typical quantitative parameters for the analysis of this compound. These values are based on validated methods for the closely related compound, ferulic acid, and serve as a strong reference for method development and validation for 4-FQA.[5][6]
Table 1: HPLC-DAD Method Parameters
| Parameter | Recommended Value | Source |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Methanol and water (pH 3.0 with acetic or formic acid) gradient | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 320 nm | [5] |
| Linearity Range | 10.0 - 70.0 µg/mL (r² > 0.999) | [5][6] |
| Limit of Detection (LOD) | 0.334 µg/mL | [5] |
| Limit of Quantification (LOQ) | 1.012 µg/mL | [5] |
| Accuracy (% Recovery) | 99.02% - 100.73% | [6] |
| Precision (% RSD) | < 2.0% | [6] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Recommended Value | Source |
| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | [4] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | [4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [1] |
| Linearity Range | 10 - 2000 ng/mL | [4] |
| Precision (RSD%) | < 10.7% | [4] |
| Accuracy (RE%) | -3.0% to 10.6% | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration curves.
Materials:
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO), LC-MS grade
-
Methanol, LC-MS grade
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. This is the primary stock solution.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
-
Working Standard Preparation:
-
Prepare a series of dilutions from the stock solution using methanol as the diluent.
-
For an HPLC-DAD calibration curve (e.g., 10-100 µg/mL), a 1:10 dilution of the stock solution in methanol can be made to create a 100 µg/mL secondary stock. Subsequent serial dilutions can be performed from this secondary stock.
-
For an LC-MS/MS calibration curve (e.g., 10-2000 ng/mL), perform serial dilutions from the primary stock solution in methanol to achieve the desired concentration range.
-
Prepare fresh working standards daily.
-
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Investigating the anti-inflammatory effects of 4-Feruloylquinic acid in cell culture.
Application Notes and Protocols for Researchers
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a critical area of research for drug development. 4-Feruloylquinic acid, a phenolic compound found in various plant species, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in cell culture models, specifically targeting researchers in pharmacology, cell biology, and drug discovery.
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting these pathways, this compound may reduce the inflammatory response.
Quantitative Data Summary
The following tables present representative quantitative data on the anti-inflammatory effects of this compound. This data is synthesized from studies on structurally similar compounds and serves as a benchmark for expected results.
Table 1: Effect of this compound on Cell Viability and Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) |
| 0 (Control) | 100 ± 5.2 | 5.3 ± 1.1 |
| 0 (LPS only) | 98 ± 4.8 | 100 |
| 1 | 99 ± 5.1 | 85.2 ± 6.3 |
| 5 | 97 ± 4.5 | 62.1 ± 5.1 |
| 10 | 96 ± 4.9 | 45.8 ± 4.2 |
| 25 | 95 ± 5.3 | 28.3 ± 3.5 |
| 50 | 93 ± 4.7 | 15.1 ± 2.8 |
| IC50 (µM) | >100 | 12.5 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| 0 (Control) | 15.2 ± 3.1 | 8.5 ± 2.2 |
| 0 (LPS only) | 1250.8 ± 98.5 | 850.3 ± 75.1 |
| 1 | 1080.5 ± 85.3 | 730.1 ± 60.8 |
| 5 | 850.2 ± 70.1 | 580.6 ± 45.3 |
| 10 | 625.7 ± 55.9 | 410.2 ± 38.9 |
| 25 | 380.4 ± 30.2 | 250.7 ± 25.4 |
| 50 | 210.9 ± 21.5 | 140.3 ± 15.8 |
| IC50 (µM) | 8.2 | 6.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).
-
Include a vehicle control group (cells treated with the solvent) and an LPS-only control group.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the test compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Protocol:
-
After the treatment period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[2]
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically.
-
Protocol:
-
After 24 hours of treatment, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.[3][4]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Collect cell culture supernatants after the desired treatment period (e.g., 6-24 hours).
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, iNOS, COX-2).
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
After a shorter treatment period (e.g., 15-60 minutes for phosphorylation events, 24 hours for protein expression), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow.
Caption: Simplified NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the anti-inflammatory effects of this compound in a cell culture model. By utilizing these methods, researchers can effectively evaluate its potential as a therapeutic agent and elucidate its mechanisms of action. It is crucial to include appropriate controls and perform dose-response experiments to obtain reliable and reproducible results. Further studies may explore its effects in other cell types and in vivo models to validate the in vitro findings.
References
- 1. Fisheries and Aquatic Sciences [e-fas.org]
- 2. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Feruloylquinic acid in neurodegenerative disease research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Feruloylquinic acid (4-FQA) is a phenolic compound belonging to the class of chlorogenic acids, commonly found in coffee and various fruits and vegetables. Emerging research suggests its potential as a neuroprotective agent in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-amyloid aggregation properties, largely influenced by its ferulic acid moiety.[3][4][5] Ferulic acid, a derivative of cinnamic acid, has been shown to mitigate neuronal damage in various experimental models of neurodegeneration.[1][4][5]
These application notes provide a comprehensive overview of the methodologies to investigate the neuroprotective effects of this compound, including detailed experimental protocols and expected quantitative outcomes based on studies of 4-FQA and its parent compound, ferulic acid.
Data Presentation
The following tables summarize quantitative data from studies on ferulic acid and related compounds, offering a reference for expected outcomes in similar experiments with this compound.
Table 1: In Vivo Neuroprotective Effects of Ferulic Acid in a Rat Model of Parkinson's Disease
| Parameter | Control | Rotenone (2.5 mg/kg) | Rotenone + Ferulic Acid (50 mg/kg) |
| Dopaminergic Neuron Count (in Substantia Nigra) | 100% | ~55% | ~85% |
| Striatal Dopamine Level | 100% | ~40% | ~75% |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | ~12 | ~6 | ~10 |
| Catalase (CAT) Activity (U/mg protein) | ~8 | ~4 | ~7 |
| Glutathione (GSH) Level (µg/mg protein) | ~5 | ~2.5 | ~4.5 |
| Malondialdehyde (MDA) Level (nmol/mg protein) | ~0.5 | ~1.2 | ~0.7 |
Data extrapolated from a study on ferulic acid in a rotenone-induced Parkinson's disease model in rats.[1]
Table 2: In Vitro Neuroprotective Effects of Ferulic Acid in an Alzheimer's Disease Cell Model
| Parameter | Control | Aβ Peptide | Aβ Peptide + Ferulic Acid (Concentration) |
| Cell Viability (%) | 100% | ~50% | Increased in a dose-dependent manner |
| BACE-1 Expression | High | High | Decreased in a dose-dependent manner |
| MMP-2 Expression | Low | Low | Increased in a dose-dependent manner |
| MMP-9 Expression | Low | Low | Increased in a dose-dependent manner |
Data based on studies of ferulic acid in SH-SY5Y cells overexpressing amyloid precursor protein (APP).[6]
Experimental Protocols
Protocol 1: In Vitro Neuroblastoma Cell Viability Assay (MTT Assay)
This protocol assesses the protective effect of 4-FQA against neurotoxicity induced by agents like amyloid-beta (Aβ) or 6-hydroxydopamine (6-OHDA) in a neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (4-FQA) stock solution (in DMSO or ethanol)
-
Neurotoxic agent (e.g., Aβ1-42 oligomers or 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Pre-treat the cells with various concentrations of 4-FQA (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Introduce the neurotoxic agent (e.g., 10 µM Aβ1-42 or 100 µM 6-OHDA) to the wells containing 4-FQA.
-
Include control wells: untreated cells, cells treated with 4-FQA alone, and cells treated with the neurotoxic agent alone.
-
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing the neuroprotective effect of 4-FQA on cell viability.
Protocol 2: In Vitro Antioxidant Capacity Assay (ABTS Assay)
This protocol determines the free radical scavenging activity of 4-FQA.
Materials:
-
This compound (4-FQA) solutions of varying concentrations
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or appropriate solvent
-
96-well plate
-
Plate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation:
-
Mix equal volumes of ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.
-
-
Working Solution Preparation:
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay:
-
Add 10 µL of different concentrations of 4-FQA to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of ABTS•+ by 4-FQA and determine the IC50 value.
Experimental Workflow for ABTS Assay
References
- 1. Neuroprotective potential of ferulic acid in the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease Prevention through Natural Compounds: Cell-Free, In Vitro, and In Vivo Dissection of Hop (Humulus lupulus L.) Multitarget Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway [mdpi.com]
- 4. Frontiers | Application of Ferulic Acid for Alzheimer’s Disease: Combination of Text Mining and Experimental Validation [frontiersin.org]
- 5. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming challenges in the purification of 4-Feruloylquinic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Feruloylquinic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Question: Why is the overall yield of my purified this compound consistently low?
Possible Causes and Solutions:
-
Incomplete Extraction: The initial extraction from the source material may be inefficient.
-
Degradation during Purification: this compound, a type of chlorogenic acid, is susceptible to degradation, especially at high temperatures and neutral or basic pH.[3]
-
Suboptimal Chromatographic Conditions: Improper selection of stationary or mobile phases can lead to poor separation and loss of the target compound.
-
Solution: For column chromatography, silica gel is a common stationary phase.[6] For HPLC, a C18 or C8 column is often suitable.[7] The mobile phase should be acidic (e.g., using formic acid or trifluoroacetic acid) to ensure the compound is in its protonated form, which improves retention on reversed-phase columns.[7][8]
-
-
Complex Synthesis Reactions: If you are synthesizing this compound, the reaction itself may have a low yield due to the need for protection/deprotection steps and potential side reactions.[6]
-
Solution: Carefully optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants.[6]
-
Question: How can I improve the separation of this compound from its isomers (e.g., 3-O-feruloylquinic acid, 5-O-feruloylquinic acid)?
Possible Causes and Solutions:
-
Co-elution in Chromatography: Isomers of feruloylquinic acid have very similar polarities, making them difficult to separate.
-
Solution for HPLC:
-
Optimize the Mobile Phase: A shallow gradient elution can enhance the resolution between isomers.[9] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[8]
-
Adjust pH: Fine-tuning the pH of the mobile phase can subtly alter the ionization state and retention times of the isomers, potentially improving separation.[8]
-
Lower the Temperature: Running the column at a lower temperature can increase retention and may improve the resolution of closely eluting peaks.[10]
-
Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivity.
-
-
-
Inadequate Analytical Technique: It may be difficult to confirm the identity of the isomers with UV detection alone.
-
Solution: Employ hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The fragmentation patterns of the different isomers in the mass spectrometer can be used to distinguish them.[11] For example, 4-O-feruloylquinic acid can be distinguished from 3-O-feruloylquinic acid by the relative intensity of their fragment ions.[11]
-
Question: My purified this compound appears to be degrading over time. What are the best storage practices?
Possible Causes and Solutions:
-
Instability of the Molecule: As a hydroxycinnamic acid ester, this compound is sensitive to heat, light, and pH.[3][6]
-
Solution:
-
Temperature: Store the purified compound, whether in solid form or in solution, at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is preferable.[4][5]
-
Solvent: If in solution, use an appropriate solvent. DMSO, methanol, and ethanol are common choices.[2] Prepare stock solutions and then create aliquots to avoid repeated freeze-thaw cycles.[5]
-
Light and Moisture: Store in a tightly sealed, light-protected container (e.g., an amber vial) to prevent photodegradation and hydrolysis.[4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound that can be achieved with standard purification methods?
A1: With a combination of column chromatography and preparative HPLC, it is possible to achieve a purity of over 95%.[1][2] Purity is typically assessed by HPLC-DAD and confirmed by LC-MS and NMR.[12]
Q2: Can I use column chromatography alone for the purification of this compound?
A2: Column chromatography with a stationary phase like silica gel is a good initial purification step to remove major impurities.[6][13] However, due to the presence of closely related isomers, it is often challenging to achieve high purity with column chromatography alone.[11] It is typically used as a preliminary step before a higher resolution technique like preparative HPLC.
Q3: What are some common artifacts to be aware of during the purification process?
A3: If you are using alcoholic solvents like methanol or ethanol for extraction or chromatography, you may form methyl or ethyl esters of this compound.[1][2] These artifacts can complicate the purification process. It is advisable to confirm the absence of these artifacts using mass spectrometry.
Q4: What is the principle behind using an acidic mobile phase in reverse-phase HPLC for this compound?
A4: this compound is an acidic compound with carboxylic acid and phenolic hydroxyl groups.[14] In a neutral or basic mobile phase, these groups can deprotonate, making the molecule more polar and resulting in poor retention on a non-polar stationary phase like C18. By adding an acid (e.g., formic acid) to the mobile phase, the ionization of these groups is suppressed.[7] This makes the molecule less polar, leading to better retention, improved peak shape, and more reproducible results.[7][8]
Quantitative Data Summary
Table 1: HPLC Method Parameters for Isomer Separation
| Parameter | Recommended Condition | Rationale |
| Column | C18, < 5 µm particle size | Good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic pH suppresses ionization for better retention.[7][8] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Shallow gradient (e.g., 5-30% B over 30 min) | Improves resolution of closely eluting isomers.[9] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can improve peak resolution.[10] |
| Column Temperature | 25 - 35 °C | Lower temperatures can increase retention and improve separation.[10] |
| Detection | DAD (Diode Array Detector) and MS (Mass Spectrometry) | DAD for quantification, MS for identification and isomer differentiation.[11] |
Table 2: Storage Conditions and Stability
| Storage Condition | Form | Duration | Expected Purity Loss |
| -80°C | Solid or in DMSO | 6 months | Minimal |
| -20°C | Solid or in DMSO | 1 month | Minimal |
| 4°C | In aqueous solution | < 7 days | Significant degradation may occur.[3] |
| Room Temperature | In aqueous solution | Hours to days | Rapid degradation and isomerization.[3] |
Experimental Protocols
Protocol 1: General Workflow for Purification of this compound from a Plant Extract
-
Extraction:
-
Homogenize the dried and powdered plant material with a 50% aqueous methanol solution at a 1:10 (w/v) ratio.[15]
-
Sonicate the mixture for 30 minutes and then heat at 60°C for 2 hours.[15]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.
-
Combine the supernatants and evaporate the organic solvent under reduced pressure.
-
-
Preliminary Purification by Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh).[6][13]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the column.
-
Elute the compounds using a step gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
High-Resolution Purification by Preparative HPLC:
-
Pool the fractions enriched with this compound and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Use a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile, with a shallow gradient optimized for the separation of the target compound from its isomers.
-
Collect the peak corresponding to this compound.
-
-
Final Steps:
-
Evaporate the solvent from the collected HPLC fraction.
-
Consider recrystallization as a final step to obtain a highly pure crystalline product.[11]
-
Dry the purified compound under vacuum.
-
Confirm the identity and purity using analytical HPLC, LC-MS, and NMR.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. 4-O-Feruloylquinic acid | TargetMol [targetmol.com]
- 2. 4-O-Feruloylquinic acid | CAS:2613-86-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. CAS 2613-86-7 | this compound [phytopurify.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Showing Compound this compound (FDB000248) - FooDB [foodb.ca]
- 15. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Feruloylquinic acid in different solvents and storage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Feruloylquinic acid (4-FQA) in various solvents and under different storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.[1][2]
-
-20°C: for short-term storage, stable for up to 1 month.[1][2]
It is crucial to store the solutions in sealed vials to protect them from moisture and light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in Dimethyl sulfoxide (DMSO).[1][2] It is characterized as being slightly soluble in water and is a weakly acidic compound.[3] For in vivo studies, complex solvent systems such as DMSO, PEG300, Tween-80, and saline may be used to achieve the desired concentration.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
Q3: How does pH affect the stability of this compound?
Q4: Is this compound susceptible to isomerization in solution?
A4: Yes, isomerization is a significant concern. Studies on analogous caffeoylquinic acids show that they can isomerize in solution, with the process being influenced by pH.[4][5][6] For example, 4-CQA can isomerize to 3-CQA and 5-CQA, particularly in neutral to alkaline conditions.[4] Therefore, when working with 4-FQA, be aware that it may convert to other isomers, such as 3-FQA and 5-FQA, which could impact analytical results and biological activity.
Q5: What is the photostability of this compound?
A5: this compound should be protected from light.[1][2] Studies on caffeoylquinic acids have demonstrated that exposure to light can lead to degradation. Storing solutions in amber or brown glass vials is recommended to minimize photodegradation.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of 4-FQA in solution | - Low solubility in the chosen solvent.- Solution is supersaturated.- Temperature is too low. | - Use a solvent in which 4-FQA is more soluble, such as DMSO.- Gently warm the solution or use sonication to aid dissolution.[1]- Prepare a less concentrated solution. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | - Degradation of 4-FQA due to improper storage (temperature, light exposure).- Isomerization of 4-FQA.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions daily.[1]- Store stock solutions at -80°C in aliquots.[1][2]- Protect solutions from light by using amber vials.- Consider that other isomers may be present and adjust analytical methods to separate and quantify them if necessary. |
| Loss of biological activity in assays | - Chemical degradation of 4-FQA.- Isomerization to a less active form. | - Ensure the compound has been stored correctly and is within its stability period.- Prepare fresh solutions for each experiment.- Characterize the purity and isomeric composition of your 4-FQA standard. |
| Rapid degradation in buffered solutions | - The pH of the buffer is not optimal for stability (likely neutral or alkaline). | - If experimentally feasible, use a buffer with a slightly acidic pH (e.g., pH 4-5) to improve stability.- Minimize the time the compound spends in the buffer before analysis or use. |
Data on Stability of Structurally Related Caffeoylquinic Acids
The following tables summarize stability data for 4-O-caffeoylquinic acid (4-CQA), a structurally similar compound, which can provide insights into the expected stability of 4-FQA.
Table 1: Effect of pH on the Half-Life (t1/2) of 4-CQA
| pH | Half-Life (t1/2) in minutes (Control) | Half-Life (t1/2) in minutes (with Ultrasound) |
| 4.69 | 1004.35 | 924.17 |
| 7.06 | 179.23 | 114.33 |
| 7.96 | 134.87 | 100.87 |
| 9.22 | 84.81 | 63.63 |
Data adapted from a study on 4-O-caffeoylquinic acid. The degradation kinetics were described by the Weibull model.[4]
Table 2: Recommended Storage Conditions for 4-FQA Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Sealed from moisture and light.[1][2] |
| -20°C | Up to 1 month | Sealed from moisture and light.[1][2] |
| Room Temperature | Not Recommended | Significant degradation can occur. |
| 4°C | Short-term (days) | Relatively stable but degradation is more significant than at freezing temperatures.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Stability Study of this compound
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Preparation of Test Solutions: Dilute the stock solution with the desired solvents (e.g., methanol, ethanol, aqueous buffers of different pH) to the final experimental concentration.
-
Storage Conditions: Aliquot the test solutions into appropriate vials (e.g., clear and amber glass vials for photostability testing). Store the vials under various conditions:
-
Temperature: -20°C, 4°C, 25°C, 40°C.
-
Light: Exposed to light and protected from light (in the dark or in amber vials).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly depending on the expected stability).
-
Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[8][9]
-
Data Evaluation: Calculate the remaining concentration of this compound at each time point. Determine the degradation kinetics, including the degradation rate constant and the half-life of the compound under each storage condition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Showing Compound this compound (FDB000248) - FooDB [foodb.ca]
- 4. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asean.org [asean.org]
- 8. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Feruloylquinic Acid and Its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-feruloylquinic acid. It focuses on the identification of its degradation products and offers insights into potential challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through three main pathways:
-
Hydrolysis: The ester bond between ferulic acid and quinic acid can be cleaved, yielding ferulic acid and quinic acid as the primary degradation products. This is a common pathway under both acidic and basic conditions.
-
Isomerization: The feruloyl group can migrate to different positions on the quinic acid ring, leading to the formation of positional isomers such as 3-O-feruloylquinic acid and 5-O-feruloylquinic acid. This regioisomerization is a significant transformation pathway.
-
Thermal Degradation: At elevated temperatures, as seen during processes like coffee roasting, this compound can undergo a series of reactions. This includes initial hydrolysis to ferulic acid, which then decarboxylates to form 4-vinylguaiacol. Further reactions can lead to the formation of guaiacol and phenol.[1]
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products that could form under various storage and handling conditions.[2][3][4] The expected products for this compound are summarized in the table below.
| Stress Condition | Major Degradation Products | Minor Degradation Products |
| Acid Hydrolysis | Ferulic acid, Quinic acid | 3-O-Feruloylquinic acid, 5-O-Feruloylquinic acid |
| Base Hydrolysis | Ferulic acid, Quinic acid | 3-O-Feruloylquinic acid, 5-O-Feruloylquinic acid |
| Oxidation (e.g., H₂O₂) | Oxidized ferulic acid derivatives, quinic acid degradation products | Isomers, minor oxidation products |
| Photolysis (UV/Vis light) | cis-isomers of this compound, Ferulic acid | Quinic acid, photoproducts of ferulic acid |
| Thermal Degradation | Ferulic acid, 4-Vinylguaiacol, Guaiacol, Phenol | Quinic acid, Isomers (3- and 5-FQA) |
Q3: How can I distinguish between the different feruloylquinic acid isomers using mass spectrometry?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for differentiating between feruloylquinic acid isomers. In negative ion mode, the fragmentation patterns are distinct for each isomer. For instance, 3-O-feruloylquinic acid typically shows a base peak at m/z 193, corresponding to the feruloyl moiety. In contrast, 4-O-feruloylquinic acid often presents a base peak at m/z 173, which is a fragment of the quinic acid moiety, along with a significant secondary peak at m/z 193.[5]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Peak Tailing for this compound and Its Degradation Products
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The hydroxyl and carboxylic acid groups on this compound and its degradation products can interact with active silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic acid or phosphoric acid can suppress the ionization of the carboxylic acid group and reduce silanol interactions.
-
Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column will minimize the number of accessible free silanol groups.
-
Buffer Concentration: Ensure an adequate buffer concentration (10-50 mM) in the mobile phase to maintain a stable pH and minimize interactions.[6]
-
-
-
Possible Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak distortion, including tailing.
-
Possible Cause 3: Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Problem: Poor Resolution Between Isomeric Degradation Products
-
Possible Cause 1: Inadequate Mobile Phase Composition: The mobile phase may not have sufficient selectivity to separate structurally similar isomers.
-
Solution:
-
Optimize Gradient: Adjust the gradient slope and time. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. The different selectivities of these solvents can impact the separation of isomers.
-
Temperature: Optimize the column temperature. Sometimes a lower temperature can enhance resolution, although it may increase backpressure.
-
-
-
Possible Cause 2: Inappropriate Stationary Phase: The chosen column may not be suitable for separating these types of isomers.
-
Solution:
-
Different C18 Phases: Try a C18 column from a different manufacturer as bonding chemistries can vary.
-
Phenyl-Hexyl Phase: Consider a phenyl-hexyl stationary phase, which can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
-
Mass Spectrometry Identification Issues
Problem: Ambiguous Identification of Degradation Products
-
Possible Cause 1: Co-elution of Isobaric Compounds: Different degradation products may have the same mass-to-charge ratio (isobaric) and may not be fully separated by HPLC.
-
Solution:
-
Improve Chromatographic Resolution: Refer to the HPLC troubleshooting section to better separate the compounds before they enter the mass spectrometer.
-
Tandem MS (MS/MS): Utilize MS/MS to fragment the parent ions. Isobaric compounds will often yield different fragment ions, allowing for their differentiation.
-
-
-
Possible Cause 2: Formation of Adducts or Artifacts: During electrospray ionization (ESI), molecules can form adducts with salts (e.g., sodium [M+Na]⁺) or solvents (e.g., methanol [M+CH₃OH+H]⁺), which can complicate spectral interpretation.[8] Extraction with solvents like methanol or ethanol can also lead to the formation of methyl or ethyl ester artifacts.[5]
-
Solution:
-
Recognize Common Adducts: Be aware of the common adducts that can form with your mobile phase and sample matrix. High-resolution mass spectrometry can help in confirming the elemental composition and distinguishing adducts from actual degradation products.
-
Use High-Purity Solvents: Employ high-purity, LC-MS grade solvents to minimize salt contamination.
-
Control Extraction Conditions: Be mindful that the use of alcoholic solvents during extraction can potentially generate ester artifacts.
-
-
Experimental Protocols
Forced Degradation of this compound
This protocol outlines the general conditions for performing forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Monitor the reaction at different time points (e.g., 2, 4, 8, 24 hours).
-
After incubation, neutralize the solution with an equivalent amount of base (e.g., NaOH) before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH).
-
Follow the same incubation and monitoring procedure as for acid hydrolysis.
-
Neutralize the solution with an equivalent amount of acid (e.g., HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.
-
Incubate at room temperature, protected from light.
-
Monitor at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light.
-
The exposure should be in accordance with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
For degradation in solution, incubate the stock solution at a high temperature (e.g., 80°C).
-
Monitor at different time points.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method.
-
The peak purity of the this compound peak should be assessed to ensure that no degradation products are co-eluting.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Major degradation pathways of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing LC-MS/MS for Feruloylquinic Acid Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) separation of feruloylquinic acid (FQA) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of feruloylquinic acid isomers challenging?
Feruloylquinic acid isomers are positional isomers, meaning they have the same molecular weight and elemental composition, differing only in the position of the feruloyl group on the quinic acid moiety. This structural similarity leads to nearly identical physicochemical properties, making their chromatographic separation difficult. Consequently, they often exhibit similar fragmentation patterns in MS/MS, requiring careful optimization of both LC and MS parameters for accurate identification and quantification.
Q2: What are the key fragment ions for identifying FQA isomers in negative ion mode MS/MS?
In negative ion mode, FQA isomers typically produce a precursor ion [M-H]⁻ at m/z 367. The relative intensities of the product ions are crucial for differentiation. Key diagnostic fragment ions include:
-
m/z 193: Corresponds to the [ferulic acid - H]⁻ ion.
-
m/z 173: Results from the loss of a water molecule from the quinic acid moiety after the initial fragmentation.
-
m/z 134: A further fragment from the ferulic acid moiety.
The relative abundance of these ions can help distinguish between isomers. For instance, 3-O-feruloylquinic acid often shows a base peak at m/z 193, while 4-O-feruloylquinic acid may show a base peak at m/z 173.[1]
Q3: What is a good starting point for a mobile phase composition?
A common starting point for the reversed-phase separation of FQA isomers is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
The most frequently used modifiers are 0.1% formic acid or acetic acid. The addition of a buffer salt like ammonium formate (5-10 mM) can help to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the stationary phase.[2]
Q4: Should I use a C18 or a Phenyl-Hexyl column?
The choice of column chemistry is critical for resolving isomers.
-
C18 columns are a robust and common choice for reversed-phase chromatography and can provide good separation for many FQA isomers.[3][4]
-
Phenyl-Hexyl columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[5][6][7] This can lead to improved resolution of aromatic isomers compared to a standard C18 column. If you are experiencing co-elution on a C18 column, switching to a Phenyl-Hexyl column is a logical next step.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of FQA Isomers
Symptoms:
-
Peaks for different isomers are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Mobile Phase Gradient | 1. Decrease the Gradient Slope: A slower, more shallow gradient provides more time for the isomers to interact differently with the stationary phase, enhancing separation. 2. Introduce Isocratic Steps: Add short isocratic holds at key points in the gradient where isomers are expected to elute. |
| Suboptimal Mobile Phase Composition | 1. Switch Organic Solvent: If using methanol, try acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order. 2. Adjust Additive Concentration: Optimize the concentration of formic acid or ammonium formate. For acidic compounds like FQAs, a lower pH (around 2.5-3.5) generally improves peak shape.[8][9] |
| Incorrect Column Chemistry | 1. Switch to a Phenyl-Hexyl Column: If a C18 column is not providing sufficient resolution, a Phenyl-Hexyl column can offer enhanced separation of aromatic isomers through alternative π-π interactions.[6][7][10] 2. Consider a Superficially Porous Particle (SPP) Column: SPP columns can provide higher efficiency and narrower peaks, which may improve the resolution of closely eluting isomers. |
| Elevated Column Temperature | 1. Optimize Column Temperature: While higher temperatures can decrease viscosity and improve efficiency, they can also sometimes reduce selectivity. Experiment with a range of temperatures (e.g., 30-50°C) to find the optimal balance. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" extending from the back of the peak.
-
Poor integration and inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Silanol Interactions | 1. Use an End-Capped Column: Modern, end-capped columns have fewer free silanol groups, reducing the potential for these secondary interactions.[11] 2. Add a Buffer to the Mobile Phase: Incorporate a buffer like ammonium formate or ammonium acetate (5-10 mM) into your mobile phase. The buffer ions can interact with and "mask" the active silanol sites.[2] 3. Lower the Mobile Phase pH: For acidic analytes, using an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of both the analytes and the silanol groups, minimizing unwanted interactions. |
| Column Contamination or Damage | 1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. 2. Use a Guard Column: A guard column protects the analytical column from strongly retained compounds and particulates in the sample.[12] 3. Check for a Column Void: A void at the head of the column can cause peak tailing. This can sometimes be temporarily fixed by reversing and flushing the column, but replacement is often necessary.[11][13] |
| Column Overload | 1. Dilute the Sample: Inject a more dilute sample to see if the peak shape improves.[11] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
Issue 3: Poor Ionization and Low MS Signal
Symptoms:
-
Weak or inconsistent signal intensity for FQA isomer peaks.
-
Difficulty in obtaining clear MS/MS spectra for identification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Mobile Phase for ESI | 1. Optimize Additive Concentration: Ensure the concentration of additives like formic acid is appropriate (typically 0.1%). Excessive acid can sometimes suppress ionization. 2. Add Ammonium Formate/Acetate: These salts can improve ionization efficiency in negative mode for acidic compounds. A concentration of 5-10 mM is a good starting point.[9][14][15] |
| Incorrect MS Source Parameters | 1. Optimize Capillary Voltage: Adjust the capillary voltage to maximize the signal for your specific analytes. 2. Optimize Gas Flow and Temperature: Systematically adjust the nebulizer gas pressure, drying gas flow rate, and temperature to find the optimal conditions for desolvation and ion formation. |
| Matrix Effects | 1. Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up complex samples and remove interfering matrix components.[12] 2. Adjust Chromatographic Gradient: Modify the LC gradient to separate the FQA isomers from co-eluting matrix components that may be causing ion suppression. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase Separation of FQA Isomers
This protocol provides a general starting point for the separation of FQA isomers using a standard C18 column.
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-30% B (linear gradient)
-
15-18 min: 30-95% B (linear gradient)
-
18-20 min: 95% B (hold)
-
20-20.1 min: 95-5% B (return to initial)
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Negative
-
Capillary Voltage: 3.0-3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350-450°C
-
MRM Transitions (for quantification):
-
Precursor Ion: m/z 367
-
Product Ions: m/z 193, 173 (monitor both and use the most abundant for quantification of each specific isomer)
-
Protocol 2: Enhanced Separation using a Phenyl-Hexyl Column
This protocol is recommended when co-elution is observed with a C18 column.
-
LC System: UHPLC or HPLC system
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Methanol with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: (A slightly shallower gradient may be beneficial)
-
0-2 min: 10% B
-
2-20 min: 10-40% B (linear gradient)
-
20-22 min: 40-95% B (linear gradient)
-
22-24 min: 95% B (hold)
-
24-24.1 min: 95-10% B (return to initial)
-
24.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
MS System and Parameters: Same as Protocol 1.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of FQA isomers.
Caption: Troubleshooting decision tree for common FQA isomer separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of 4-Feruloylquinic acid.
Welcome to the technical support center for the synthesis of 4-Feruloylquinic acid. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues that can lead to low yields during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low overall yield in the synthesis of this compound can stem from several factors throughout the experimental process. The most common culprits include:
-
Incomplete Reactions: The esterification or condensation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.
-
Side Reactions: The complex structure of quinic acid and the reactivity of ferulic acid make the synthesis prone to side reactions. These can include transesterification, acyl migration, and isomerization, which consume starting materials and complicate purification.[1]
-
Degradation of a Product: this compound is sensitive to strongly acidic or basic conditions, which can lead to cleavage of the ester bond or other degradation pathways, particularly during the deprotection steps.[1]
-
Inefficient Purification: The final product and intermediates can be challenging to purify, leading to significant material loss. Co-elution of isomers or byproducts during chromatography is a common issue.
-
Issues with Protecting Groups: Incomplete protection of the hydroxyl groups on quinic acid or difficulties during the deprotection step can drastically reduce the yield of the desired product.
Q2: I am observing multiple spots on my TLC analysis after the esterification step. What could these be?
The presence of multiple spots on a TLC plate following the esterification of quinic acid with ferulic acid likely indicates the formation of a mixture of isomers and byproducts. Potential compounds include:
-
Regioisomers: Ferulic acid can esterify at different hydroxyl positions on the quinic acid ring, leading to the formation of 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid.
-
Di- or Tri-substituted Products: If the reaction conditions are not carefully controlled, multiple feruloyl groups can attach to the quinic acid molecule.
-
Unreacted Starting Materials: Residual quinic acid derivative and ferulic acid may still be present.
-
Acyl Migration: Under certain conditions, the feruloyl group can migrate from one hydroxyl group to another on the quinic acid ring, leading to a mixture of isomers even after initial formation of the desired product.[1]
To confirm the identity of these spots, it is recommended to use advanced analytical techniques such as LC-MS/MS, which can help distinguish between the different regioisomers based on their fragmentation patterns.
Q3: How can I minimize the formation of regioisomers during the synthesis?
Minimizing the formation of regioisomers is crucial for improving the yield of the desired 4-O-feruloylquinic acid. The key strategy is the use of appropriate protecting groups to selectively block the other reactive hydroxyl groups on the quinic acid molecule. For instance, selective protection of the C-3 and C-5 hydroxyl groups of quinic acid before esterification with feruloyl chloride can direct the reaction to the C-4 position.
Q4: My deprotection step seems to be causing a significant loss of product. What are the best practices for this step?
The deprotection step is critical and can be a major source of yield loss due to the sensitivity of the feruloylquinic acid molecule.[1] To mitigate this:
-
Use Mild Deprotection Conditions: Avoid harsh acidic or basic conditions that can cleave the ester bond or cause other side reactions. For example, using 1 M aqueous HCl in THF at room temperature is a reported method, but the reaction time needs to be carefully monitored to avoid product degradation.[1]
-
Monitor the Reaction Closely: Track the progress of the deprotection using TLC or HPLC to determine the optimal reaction time. Stopping the reaction as soon as the protecting groups are cleaved can prevent further degradation of the product.
-
Optimize Temperature: Performing the deprotection at lower temperatures can help to reduce the rate of degradation reactions.
Q5: What are the most effective methods for purifying the final this compound product?
Purification of this compound often requires a multi-step approach due to the presence of isomers and other byproducts.[2][3] Effective methods include:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials. A gradient elution system with solvents like dichloromethane/methanol or ethyl acetate/hexane may be effective.
-
Preparative HPLC: For achieving high purity, preparative high-performance liquid chromatography (prep-HPLC) is often necessary.[4] This technique offers better resolution for separating closely related isomers.
-
Recrystallization: After chromatographic purification, recrystallization can be used to obtain a highly pure crystalline product.[1][2][3] A suitable solvent system, such as THF/diisopropyl ether, has been reported.[1]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of feruloylquinic acid isomers from the literature. This data can serve as a benchmark for your own experiments.
| Compound | Starting Material | Key Reaction Step | Reported Yield | Reference |
| 3-O-Feruloylquinic acid | D-(-)-Quinic acid | Esterification & Deprotection | 33% (overall) | [1] |
| 4-O-Feruloylquinic acid | D-(-)-Quinic acid | Esterification & Deprotection | 15% (overall) | [1] |
| 5-O-Feruloylquinic acid | D-(-)-Quinic acid | Esterification & Deprotection | 45% (overall) | [1] |
| 5-O-Feruloylquinic acid | Quinic acid ester & Vanillin | Knoevenagel Condensation | 19% (total) | [2][3] |
Experimental Protocols
Below are generalized experimental protocols based on methodologies described in the scientific literature. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis via Esterification of Protected Quinic Acid
This protocol involves the protection of quinic acid, esterification with feruloyl chloride, and subsequent deprotection.
1. Protection of Quinic Acid:
-
Selectively protect the desired hydroxyl groups of D-(-)-quinic acid using appropriate protecting groups (e.g., acetonides, silyl ethers) to leave the target hydroxyl group free for esterification. The choice of protecting groups is critical and will depend on the desired regioisomer.
2. Preparation of Feruloyl Chloride:
-
Convert ferulic acid to feruloyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.
3. Esterification:
-
React the protected quinic acid derivative with feruloyl chloride in the presence of a base (e.g., pyridine, DMAP) in an anhydrous solvent like dichloromethane (DCM) at a controlled temperature (e.g., 0 °C to room temperature).[1]
-
Monitor the reaction progress by TLC.
4. Deprotection:
-
Once the esterification is complete, remove the protecting groups under mild acidic conditions (e.g., 1 M HCl in THF) at room temperature.[1]
-
Carefully monitor this step to prevent cleavage of the desired ester bond.
5. Purification:
-
Purify the crude product using silica gel column chromatography followed by recrystallization or preparative HPLC to isolate pure this compound.[1][2][3]
Protocol 2: Synthesis via Knoevenagel Condensation
This alternative route involves the condensation of a malonate ester of quinic acid with vanillin.
1. Preparation of Quinic Acid Malonate Ester:
-
Esterify quinic acid with malonic acid or a derivative. This step may also require the use of protecting groups.
2. Knoevenagel Condensation:
-
Perform a Knoevenagel condensation between the quinic acid malonate ester and vanillin (4-hydroxy-3-methoxy-benzaldehyde) in the presence of a suitable base and catalyst.[2][5] This reaction forms the (E)-double bond of the feruloyl moiety.[2][3]
3. Purification:
-
The final product is purified using a combination of extraction, concentration, chromatographic methods, and recrystallization.[2][3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-O-Feruloylquinic acid | CAS:2613-86-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. A novel efficient and versatile route to the synthesis of 5-O-feruloylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isomerization of 4-Feruloylquinic acid during extraction.
Welcome to the technical support center for the handling and extraction of 4-Feruloylquinic acid (4-FQA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of 4-FQA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound (4-FQA) is a significant bioactive compound belonging to the class of hydroxycinnamoyl-quinic acids.[1][2] It is an ester formed between ferulic acid and quinic acid.[1] Isomerization, specifically the migration of the feruloyl group to different positions on the quinic acid moiety (e.g., forming 3-FQA or 5-FQA), is a major concern as these isomers can exhibit different biological activities and chromatographic behaviors.[3][4] This can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that cause the isomerization of this compound?
The primary cause of 4-FQA isomerization is a chemical process known as acyl migration.[5] This process is significantly influenced by several factors during extraction and handling, including:
-
pH: Alkaline conditions (high pH) strongly promote acyl migration.[5]
-
Temperature: Elevated temperatures can accelerate the rate of isomerization.
-
Solvent Composition: The type of solvent and the presence of water can impact the stability of 4-FQA.[6]
-
Light Exposure: UV irradiation can induce cis-trans isomerization of the feruloyl group, adding another layer of complexity.
Q3: How can I minimize the isomerization of 4-FQA during extraction?
To minimize isomerization, it is crucial to employ mild extraction conditions. Key recommendations include:
-
Maintain Acidic pH: Use acidified solvents (e.g., with 0.1% formic acid) to maintain a low pH environment, which suppresses acyl migration.
-
Low Temperature: Perform extractions at room temperature or below whenever possible. Avoid heating extracts for prolonged periods.
-
Use Anhydrous Solvents (for fresh/wet samples): For undried plant material, using 100% methanol for the initial extraction step is advisable to limit water-facilitated acyl migration.[6]
-
Limit Exposure to Light: Protect samples and extracts from direct light to prevent photoisomerization.
-
Prompt Analysis: Analyze extracts as quickly as possible after preparation to minimize time-dependent degradation and isomerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Multiple peaks for FQA isomers in chromatogram where only one is expected. | Isomerization has occurred during extraction or sample preparation. | 1. Review your extraction protocol. Ensure the pH of your extraction solvent is acidic. 2. Lower the temperature during extraction and sample processing. 3. If using aqueous solvents with fresh material, consider an initial extraction with 100% methanol.[6] 4. Analyze a freshly prepared standard of 4-FQA to confirm the retention times of any isomers formed. |
| Inconsistent quantification of 4-FQA across different batches of the same sample. | Variability in extraction conditions leading to different degrees of isomerization. | 1. Standardize all extraction parameters: solvent composition, pH, temperature, and time. 2. Prepare and analyze a quality control (QC) sample with each batch to monitor for isomerization. |
| Formation of unexpected ester artifacts (e.g., methyl or ethyl feruloylquinate). | Reaction of 4-FQA with alcohol-based extraction solvents. | 1. While methanol and ethanol are common extraction solvents, be aware of the potential for artifact formation.[3] 2. If artifact formation is a significant issue, consider alternative solvents like acetone or ethyl acetate, depending on the solubility of 4-FQA in your matrix. |
Experimental Protocols
Protocol 1: Mild Extraction of this compound from Plant Material
This protocol is designed to minimize isomerization by maintaining acidic conditions and avoiding heat.
Materials:
-
Lyophilized and powdered plant material
-
Extraction Solvent: 80% Methanol in water with 0.1% Formic Acid (v/v/v)
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Weigh 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
If the sample is not to be analyzed immediately, store it at 4°C in the dark for no longer than 24 hours.
Protocol 2: HPLC-DAD Method for the Separation of 4-FQA and its Isomers
This method provides a baseline for the analytical separation of FQA isomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 30% B
-
20-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-31 min: Linear gradient to 10% B
-
31-35 min: Hold at 10% B for re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Influence of pH on the Stability of Caffeoylquinic Acids (Analogs of Feruloylquinic Acids)
| pH | Relative Stability of Caffeoylquinic Acid Isomers | Key Observation |
| Acidic (e.g., pH 2-4) | High stability, minimal isomerization. | Acidic conditions suppress the acyl migration mechanism. |
| Neutral (e.g., pH 7) | Moderate stability, some isomerization observed. | The rate of acyl migration increases as the pH approaches neutral. |
| Alkaline (e.g., pH > 8) | Low stability, significant isomerization. | Alkaline conditions catalyze the acyl migration, leading to rapid interconversion of isomers. |
Note: This table is based on data for caffeoylquinic acids, which are structurally similar to feruloylquinic acids and exhibit analogous isomerization behavior.
Visualizations
Acyl Migration Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
Matrix effects in the quantification of 4-Feruloylquinic acid in complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Feruloylquinic acid (4-FQA) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it commonly found?
This compound (4-FQA) is a derivative of quinic acid and ferulic acid, belonging to the class of organic compounds known as quinic acids and derivatives.[1] It is a type of chlorogenic acid found in various plant-based foods and beverages. 4-FQA is a potential biomarker for the consumption of foods such as plums, peaches, apricots, and coffee.[1][2] Consequently, it is often quantified in complex matrices like human plasma and urine, as well as in plant extracts.[3]
Q2: What are matrix effects and how do they affect the quantification of this compound?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as 4-FQA, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis. When analyzing 4-FQA in complex biological samples, endogenous components like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer source.
Q3: Which ionization mode is best for the analysis of this compound by LC-MS?
For phenolic compounds like this compound, negative ion mode electrospray ionization (ESI) is commonly used. This is because phenolic hydroxyl groups are readily deprotonated, forming [M-H]⁻ ions. Several studies on the analysis of chlorogenic acids and other phenolic compounds have successfully employed negative ESI mode for sensitive detection.
Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?
In negative ion mode, the precursor ion for this compound (molecular weight 368.34 g/mol ) is typically the deprotonated molecule [M-H]⁻ at m/z 367. The fragmentation of this precursor ion can yield several product ions. A characteristic product ion for 4-acyl substituted chlorogenic acids is observed at m/z 173.[4] Another significant fragment corresponds to the feruloyl moiety. It is important to distinguish 4-FQA from its isomers, such as 3-FQA and 5-FQA, which can have similar fragmentation patterns. The relative intensities of the product ions can aid in their differentiation.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Recommended Actions:
-
Column Contamination: The column may be contaminated with components from the sample matrix.
-
Solution: Implement a column wash step after each analytical run. Regularly flush the column with a strong solvent. Consider using a guard column to protect the analytical column.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds like 4-FQA, a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
-
-
Extra-column Volume: Excessive tubing length or dead volume in fittings can lead to peak broadening.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes & Recommended Actions:
-
Variable Matrix Effects: Inconsistent sample cleanup can lead to varying levels of matrix components in the final extract, causing unpredictable ion suppression or enhancement.
-
Solution: Optimize and standardize the sample preparation protocol. Solid-phase extraction (SPE) is often more reproducible than liquid-liquid extraction (LLE) for complex samples.
-
-
Analyte Instability: this compound may be degrading during sample processing or storage.
-
Solution: Keep samples and extracts at low temperatures and protected from light. Prepare fresh stock solutions regularly and store them at -20°C or -80°C for long-term stability.[6]
-
-
Inconsistent Instrument Performance: Fluctuations in the LC or MS system can lead to variability.
-
Solution: Perform regular system suitability tests to monitor instrument performance. Check for leaks, ensure stable spray in the MS source, and monitor pump pressure for consistency.
-
Issue 3: Low Signal Intensity or Inability to Detect 4-FQA
Possible Causes & Recommended Actions:
-
Significant Ion Suppression: High levels of co-eluting matrix components can severely suppress the 4-FQA signal.
-
Solution: Improve sample cleanup by using a more selective SPE sorbent or adding a washing step to the protocol. Diluting the sample can also reduce matrix effects, but this may compromise the limit of detection.
-
-
Suboptimal MS Parameters: The mass spectrometer may not be tuned for optimal detection of 4-FQA.
-
Solution: Infuse a standard solution of 4-FQA to optimize MS parameters such as capillary voltage, gas flows, and collision energy.
-
-
Inefficient Extraction: The chosen extraction method may not be efficiently recovering 4-FQA from the sample matrix.
-
Solution: Evaluate the extraction recovery by spiking a known amount of 4-FQA into a blank matrix sample before and after extraction. Adjust the pH of the sample and the extraction solvent polarity to improve recovery.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of phenolic compounds, including 4-FQA, from plant samples.
-
Sample Homogenization: Lyophilize and grind the plant material to a fine powder.
-
Extraction Solvent: Prepare a solution of 80% methanol in water with 0.1% formic acid.[7]
-
Extraction: Add 10 mL of the extraction solvent to 1 gram of the powdered plant material. Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 3-5) on the remaining pellet to ensure complete extraction. Combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 4-FQA from Urine
This protocol provides a general procedure for cleaning up urine samples for 4-FQA analysis.
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Dilute the urine (e.g., 1:1) with a weak acid (e.g., 0.1% formic acid in water).
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 4-FQA and other phenolic compounds with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of this compound.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3 µm)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[8] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[8] |
| Flow Rate | 0.5 mL/min[8] |
| Injection Volume | 4 µL[8] |
| Column Temperature | 40°C[8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Precursor Ion (m/z) | 367[4] |
| Product Ions (m/z) | 193, 173, 134[4] |
Table 2: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Principle | Effectiveness for 4-FQA in Complex Matrices |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple and fast, but may not effectively remove other matrix components like phospholipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can be effective, but may be less reproducible than SPE. Optimization of solvent and pH is crucial. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Generally provides cleaner extracts than PPT and LLE, leading to reduced matrix effects. |
Visual Diagrams
Caption: Experimental workflow for 4-FQA quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Showing Compound this compound (FDB000248) - FooDB [foodb.ca]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Enhancing Chromatographic Resolution of 4-Feruloylquinic Acid and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 4-Feruloylquinic acid from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of feruloylquinic acid, and why are they difficult to separate?
A1: The common positional isomers of feruloylquinic acid include 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). These isomers are structurally very similar, differing only in the position of the feruloyl group on the quinic acid core. This structural similarity results in comparable physicochemical properties, such as polarity and hydrophobicity, making their separation by chromatography challenging. Co-elution is a common issue, requiring highly optimized methods to achieve baseline resolution.
Q2: What is the typical elution order of feruloylquinic acid isomers in reversed-phase HPLC?
A2: In reversed-phase high-performance liquid chromatography (HPLC), the elution order of feruloylquinic acid isomers can vary depending on the specific chromatographic conditions. However, a commonly observed elution order is 3-FQA, followed by 5-FQA, and then 4-FQA.[1] It is crucial to confirm the identity of each peak using mass spectrometry (MS) or by comparing with certified reference standards, as the elution order can be influenced by factors such as the stationary phase, mobile phase composition, and temperature.
Q3: How does the pH of the mobile phase affect the resolution of feruloylquinic acid isomers?
A3: The pH of the mobile phase is a critical parameter for optimizing the separation of feruloylquinic acid isomers, as these compounds are ionizable weak acids.[2][3] Adjusting the pH can alter the ionization state of the isomers, which in turn affects their retention and selectivity on a reversed-phase column.[4][5] For acidic compounds like feruloylquinic acids, using a mobile phase with a pH lower than their pKa (typically around 2 pH units below) will suppress their ionization, leading to increased hydrophobicity and longer retention times.[2] This can significantly improve peak shape and enhance resolution between the isomers.[4] Using a buffer is recommended to maintain a stable pH throughout the analysis.[5]
Q4: Can column temperature be used to improve the separation of these isomers?
A4: Yes, column temperature is an important parameter that can be optimized to improve resolution. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency.[6] Temperature can also influence the selectivity of the separation. For closely eluting isomers, even small changes in temperature can alter the relative retention times and improve resolution. However, it is important to be aware that high temperatures can potentially cause on-column degradation or isomerization of the analytes.[7] Therefore, temperature optimization should be performed systematically.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound from its isomers.
Issue 1: Poor Resolution and Peak Co-elution
Symptoms:
-
Peaks for 4-FQA and its isomers are not baseline separated.
-
Overlapping peaks make accurate quantification impossible.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | 1. Optimize Organic Modifier: If using acetonitrile, try switching to methanol or vice versa. The different solvent selectivity can alter the elution order and improve resolution. 2. Adjust Mobile Phase Strength: For reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and may improve separation. Implement a shallower gradient.[8] 3. Modify Mobile Phase pH: Acidify the mobile phase with formic acid, acetic acid, or trifluoroacetic acid (typically 0.1% v/v) to a pH of around 2.5-3.0. This suppresses the ionization of the acidic feruloylquinic acid isomers, leading to better peak shape and potentially altered selectivity.[2][9] |
| Suboptimal Column Chemistry | 1. Switch Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity. Phenyl-hexyl or biphenyl columns can offer different interactions (e.g., π-π interactions) with the aromatic rings of the feruloyl group, which can significantly improve the separation of isomers.[7] 2. Consider Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UPLC) will increase column efficiency and can lead to sharper peaks and better resolution.[6] |
| Inappropriate Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.[6] |
| Incorrect Column Temperature | Systematically evaluate the effect of column temperature on the separation. Try varying the temperature in 5 °C increments (e.g., from 25 °C to 45 °C). An optimal temperature can improve both efficiency and selectivity.[10] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a tail or a front.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | 1. Mobile Phase pH: For acidic compounds like feruloylquinic acids, a mobile phase pH that is too close to their pKa can cause peak tailing due to mixed ionization states.[4] Ensure the mobile phase is sufficiently acidic (pH < 3). 2. Column Quality: The column may have active silanol groups that can cause tailing of acidic compounds. Use a well-end-capped, high-purity silica column.[11] |
| Sample Overload | The injected sample concentration may be too high, leading to peak fronting.[12] Dilute the sample and reinject. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent that is much stronger (i.e., higher elution strength) than the initial mobile phase, it can cause peak distortion.[13] If possible, dissolve the sample in the initial mobile phase. |
| Extra-column Volume | Excessive dead volume in the HPLC system (e.g., long tubing, improper fittings) can contribute to peak broadening and tailing.[13] Ensure all connections are secure and use tubing with the appropriate internal diameter for your system. |
Experimental Protocols
Optimized HPLC Method for Separation of Feruloylquinic Acid Isomers
This protocol provides a starting point for the separation of 3-FQA, 4-FQA, and 5-FQA. Further optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Column | Phenyl-Hexyl or Biphenyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 325 nm |
| Injection Volume | 5-10 µL |
Note: This is a general protocol. The gradient profile may need to be adjusted to optimize the separation for your specific sample.
Quantitative Data Summary
The following tables summarize typical retention times for feruloylquinic acid isomers under different chromatographic conditions. Note that absolute retention times can vary between systems.
Table 1: Example Retention Times on a C18 Column
| Compound | Retention Time (min) |
| 3-O-Feruloylquinic acid | 7.18 |
| 5-O-Feruloylquinic acid | 7.58 |
| 4-O-Feruloylquinic acid | 7.95 |
| Conditions: C18 column with a water/acetonitrile gradient containing 1% acetic acid.[1] |
Table 2: Example Retention Times on a Phenyl-Hexyl Column
| Compound | Retention Time (min) |
| 3-O-Feruloylquinic acid | 16.2 |
| 4-O-Feruloylquinic acid | 23.6 |
| 5-O-Feruloylquinic acid | 27.3 |
| Conditions: Reversed-phase HPLC with PDA detection.[14] |
Visualizations
Caption: Troubleshooting workflow for improving the resolution of this compound isomers.
Caption: Logical workflow for developing a chromatographic method for feruloylquinic acid isomers.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. biotage.com [biotage.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromblog.wordpress.com [chromblog.wordpress.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. ftb.com.hr [ftb.com.hr]
Best practices for handling and storing 4-Feruloylquinic acid standards.
This technical support guide provides best practices for handling, storing, and troubleshooting issues related to 4-Feruloylquinic acid standards. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a cool, dry, and dark place. Specific temperature recommendations vary by supplier, but a general guideline is as follows:
| Storage Condition | Duration | Recommendations |
| Short-term | Weeks | 0-4°C, desiccated[1] |
| Long-term | Months to a year | -20°C, desiccated[1] |
| Extended Long-term | Over a year | -80°C |
It is crucial to protect the standard from moisture and light to prevent degradation.[2][3]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use a high-purity solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1][2][3] Methanol and ethanol can also be used. For quantitative analysis, it is best to dissolve the standard in the initial mobile phase of your analytical method.
Q3: What are the recommended storage conditions for this compound stock solutions?
Once dissolved, stock solutions should be stored at low temperatures to maintain stability. Here are the general recommendations for storing stock solutions:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month[2][3] |
| -80°C | Up to 6 months[2][3] |
To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.[3][4]
Q4: Is this compound sensitive to light?
Yes, phenolic compounds, including this compound, can be sensitive to light. Exposure to sunlight can lead to degradation.[5] Therefore, it is recommended to store both the solid standard and its solutions in amber vials or other light-protecting containers.[6]
Troubleshooting Guides
Solubility Issues
Problem: My this compound standard is not dissolving.
-
Solution Workflow:
Troubleshooting solubility issues. -
Detailed Steps:
-
Verify the Solvent: Ensure you are using a recommended solvent such as DMSO, methanol, or ethanol.[1][2][3]
-
Increase Solubility: If the standard is still not dissolving, gentle warming of the solution to 37°C and brief sonication can help.[3][4]
-
Check Concentration: You may be trying to prepare a solution that is above the solubility limit of this compound in that particular solvent. Refer to the supplier's datasheet for solubility information and try preparing a more dilute solution.
-
Contact Support: If you have followed these steps and the standard still does not dissolve, there may be an issue with the standard itself. Contact the supplier's technical support for further assistance.
-
Analytical Issues (HPLC)
Problem: I am seeing unexpected peaks in my HPLC chromatogram.
-
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation of the Standard | Improper storage (exposure to light, high temperatures, or oxygen) can lead to degradation. Prepare a fresh stock solution from the solid standard. If the problem persists, the solid standard may be compromised. |
| Isomerization | This compound has several positional isomers (e.g., 3-O-feruloylquinic acid, 5-O-feruloylquinic acid).[7] Improper handling or storage might lead to isomerization. Confirm the identity of your standard and check for the presence of known isomers. |
| Contaminated Solvent or System | Run a blank injection of your solvent to check for contaminants. If peaks are present, use fresh, HPLC-grade solvent. Purge your HPLC system to remove any residual contaminants. |
| Overlapping Peaks | The unexpected peak may be another compound in your sample matrix that has a similar retention time to this compound. Adjusting the mobile phase composition or gradient can help to resolve overlapping peaks.[3] |
-
Troubleshooting Workflow:
Experimental Protocols
Protocol: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade orthophosphoric acid or acetic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Standard Preparation:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve the standard in a known volume of methanol (or the initial mobile phase composition) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) [8] |
| Mobile Phase | A: Water with 0.1% orthophosphoric acid or acetic acidB: Methanol or Acetonitrile |
| Gradient | A typical gradient might be: - 0-10 min: 10-20% B - 10-20 min: 20-50% B - 20-30 min: 50-70% B - 30-35 min: 70-10% B - 35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min [8] |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 320 nm [8] |
4. Analysis Procedure:
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
Inject the calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the unknown samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
5. System Suitability:
Before running the samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and checking for consistency in retention time, peak area, and peak shape.
General Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound standards from receipt to disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 4-Feruloylquinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-Feruloylquinic acid. Given the limited availability of complete validation data for dedicated this compound methods, this document presents a detailed validation of an HPLC method for the closely related and structurally similar compound, ferulic acid, as a representative example. This is supplemented with specific details for this compound analysis and a comparison with alternative analytical techniques.
Introduction to this compound Analysis
This compound is a significant phenolic compound found in various plant materials, notably coffee beans.[1] Its accurate quantification is crucial for quality control, pharmacological studies, and the development of natural health products. HPLC coupled with UV-Diode Array Detection (DAD) is a common technique for this purpose. However, the presence of isomers, such as 3-O-feruloylquinic acid and 5-O-feruloylquinic acid, necessitates robust and specific analytical methods.[2]
HPLC Method Validation: A Representative Study
The following sections detail the validation of a stability-indicating HPLC-DAD method for ferulic acid, which serves as a strong proxy for the validation of a method for this compound. The validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Protocol: HPLC-DAD Method for Ferulic Acid
A simple, stability-indicating HPLC-DAD method was validated for the determination of ferulic acid.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: RP C18 column (250 mm × 4.60 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (pH 3.0) in a 48:52 (v/v) ratio.[3][4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation: HPLC Method Validation Parameters for Ferulic Acid
The performance of the HPLC method was assessed through a series of validation parameters, summarized in the table below.
| Validation Parameter | Results | Acceptance Criteria |
| Linearity | ||
| Concentration Range | 10.0–70.0 µg/mL[3] | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | >0.999[3] | |
| Precision | ||
| Intraday Precision (%RSD) | < 2.0%[3] | RSD ≤ 2% |
| Interday Precision (%RSD) | < 2.0%[3] | RSD ≤ 2% |
| Accuracy | ||
| Recovery | 99.02% to 100.73%[3] | 98-102% |
| Limit of Detection (LOD) | 0.334 µg/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.012 µg/mL | S/N ratio ≥ 10 |
| Specificity | No interference from excipients or degradation products.[3] | Resolution of analyte peak from all other peaks. |
| Robustness | Method remains unaffected by small, deliberate variations in flow rate, mobile phase composition, and temperature.[3] | RSD of results should be within acceptable limits. |
Quantification of this compound: Specific Considerations and Alternative Methods
For more definitive identification and quantification, especially in complex matrices where isomers are present, more advanced techniques are preferred.
Alternative Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers superior specificity and sensitivity for the analysis of this compound and its isomers.
Key Advantages of HPLC-MS/MS:
-
High Specificity: The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for the unambiguous identification and quantification of each isomer, even if they are not fully separated chromatographically. The different regioisomers of feruloylquinic acid can be distinguished by their MS/MS spectra in the negative ion mode.[6] For instance, 4-O-feruloylquinic acid can be identified by a characteristic secondary peak at m/z 193.[6]
-
High Sensitivity: LC-MS/MS methods typically achieve much lower limits of detection and quantification compared to HPLC-UV methods.
-
Structural Elucidation: Tandem mass spectrometry provides valuable structural information, aiding in the identification of unknown compounds.
Comparison of Analytical Methods
| Feature | HPLC-UV/DAD | HPLC-MS/MS |
| Specificity | Moderate; may have interference from co-eluting compounds and isomers. | High; allows for the differentiation of isomers based on mass-to-charge ratio and fragmentation patterns.[6] |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively simple to operate and maintain. | More complex instrumentation and data analysis. |
| Quantification | Often relies on external standards; quantification of 4-FQA may use ferulic acid as a surrogate.[5] | Can use isotopically labeled internal standards for more accurate quantification. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Workflow for the development and validation of an HPLC method for quantification.
Caption: Comparison of HPLC-UV/DAD and HPLC-MS/MS for this compound analysis.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control where cost and simplicity are major factors, a well-validated HPLC-UV/DAD method, potentially using a surrogate standard, can be adequate. However, for research, drug development, and applications requiring high specificity and the ability to differentiate between isomers, an HPLC-MS/MS method is the superior choice. The validation principles and data presented for the ferulic acid method provide a solid foundation for establishing a robust quantification method for this compound, regardless of the chosen detection technique.
References
- 1. The measurement of feruloylquinic acids and caffeoylquinic acids in coffee beans. Development of the technique and its preliminary application to green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Non-Volatile Compounds Generated during Storage That Impact Flavor Stability of Ready-to-Drink Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activities of 4-Feruloylquinic Acid and Caffeic Acid
For Immediate Release
[City, State] – A comprehensive review of available scientific literature provides a comparative analysis of the antioxidant properties of 4-feruloylquinic acid and caffeic acid, two prominent phenolic compounds found in various plant-based foods and beverages. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear understanding of their relative antioxidant efficacy.
The antioxidant capacity of a compound is a critical determinant of its potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Both this compound, a type of chlorogenic acid, and caffeic acid are recognized for their antioxidant activities.[1] This comparison delves into their performance in standard antioxidant assays and explores the underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activity
Direct experimental comparisons of the antioxidant activity of this compound and caffeic acid are limited in the current body of scientific literature. However, a computational study on related compounds, 5-caffeoylquinic acid and 5-feruloylquinic acid, revealed that 5-caffeoylquinic acid, which possesses a catechol moiety similar to caffeic acid, is a more potent antioxidant than 5-feruloylquinic acid.[1] This suggests that the structural characteristics of caffeic acid may confer superior antioxidant potential.
The following table summarizes experimentally determined 50% inhibitory concentration (IC50) values for caffeic acid in common antioxidant assays. Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Assay | Caffeic Acid IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 5.9 | [2] |
| ABTS Radical Scavenging | 1.59 ± 0.06 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[2] The procedure is as follows:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol. This solution has a deep purple color.
-
Sample Preparation: The test compounds (this compound and caffeic acid) are prepared in a series of concentrations.
-
Reaction: A defined volume of the DPPH solution is mixed with each concentration of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The resulting solution has a blue-green color.
-
Sample Preparation: The test compounds are prepared in various concentrations.
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance. Then, a small volume of the test compound at different concentrations is added to the ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured spectrophotometrically at 734 nm. The scavenging of the ABTS•+ by an antioxidant causes a decolorization of the solution.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: The test compounds are prepared at various concentrations.
-
Reaction: The FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
Calculation: The antioxidant capacity is expressed as ferric reducing ability in µM Fe²⁺ equivalents.
Visualizing the Methodologies
The following diagrams illustrate the general workflow of the antioxidant assays and a key signaling pathway involved in the antioxidant response.
Signaling Pathways in Antioxidant Activity
Chlorogenic acids, the class of compounds to which this compound belongs, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[4][5] A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6][7]
Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidants like this compound and caffeic acid, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and cytoprotective enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.[6][7]
References
- 1. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversing ROS-mediated neurotoxicity by chlorogenic acid involves its direct antioxidant activity and activation of Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation of 4-Feruloylquinic Acid as a Dietary Biomarker: A Comparative Guide
Introduction
The accurate assessment of dietary intake is crucial for understanding the relationship between diet and health. Dietary biomarkers offer an objective measure to complement or replace traditional self-reported dietary assessment methods, which are prone to bias. 4-Feruloylquinic acid (4-FQA), a major chlorogenic acid found in coffee, has emerged as a promising biomarker for coffee consumption. This guide provides a comprehensive comparison of 4-FQA with other potential dietary biomarkers, supported by experimental data, detailed methodologies, and visual representations of key pathways to aid researchers, scientists, and drug development professionals in its validation and application.
Data Presentation: Comparative Performance of Coffee Intake Biomarkers
The validation of a dietary biomarker relies on several key performance characteristics, including sensitivity, specificity, dose-response relationship, and reproducibility. The following table summarizes the quantitative data for this compound and its alternatives as biomarkers of coffee intake.
| Biomarker | Type | Matrix | Performance Metric | Value | Reference |
| This compound | Phenolic Acid | Plasma, Urine | Spearman Correlation with Coffee Intake | r = 0.73 (plasma), r = 0.81 (urine) | [1] |
| 24-h Urine | ROC AUC for High vs. Low Consumers | >0.94 (as feruloylquinic acid glucuronide) | [1] | ||
| Trigonelline | Alkaloid | Serum, Urine | Correlation with Coffee Intake | r = 0.25-0.51 (serum) | [2] |
| Urine | ROC AUC for High vs. Low Consumers | 0.969 | [1] | ||
| Caffeine Metabolites (e.g., Paraxanthine, 1-methylxanthine) | Alkaloid | Serum, Urine | Correlation with Coffee Intake | r = 0.25-0.51 (serum, paraxanthine) | [2] |
| Urine | ROC AUC for High vs. Low Consumers | 0.965 (1-methylxanthine) | [1] | ||
| Dihydroferulic acid sulfate | Phenolic Acid Metabolite | 24-h Urine | Correlation with Coffee Intake (FFQ) | r = 0.62 | [1] |
| 24-h Urine | ROC AUC for High vs. Low Consumers | >0.94 | [1] | ||
| Cyclo(isoleucyl-prolyl) | Diketopiperazine | Serum, Urine | Correlation with Coffee Intake | r = 0.25-0.51 (serum) | [2] |
| Urine | ROC AUC for High vs. Low Consumers | 0.969 | [1] | ||
| Quinic Acid | Organic Acid | Serum | Correlation with Coffee Intake | r = 0.25-0.51 | [2] |
| Atractyligenin glucuronide | Diterpenoid Metabolite | Urine | ROC AUC for High vs. Low Consumers | 0.98 | [1] |
Note: ROC AUC (Receiver Operating Characteristic Area Under the Curve) values greater than 0.9 are considered excellent. Correlation coefficients (r) indicate the strength of the linear relationship between biomarker concentration and coffee intake.
Experimental Protocols
Analysis of this compound in Human Plasma and Urine by UHPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters may require optimization based on the instrumentation and sample matrix.
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled 4-FQA). Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Urine: Thaw frozen urine samples at room temperature. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter. Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.
2. UHPLC-MS/MS System:
-
UHPLC System: A system capable of generating high pressures, such as a Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation from isomers and other metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is typically used for phenolic acids.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-FQA and the internal standard. For 4-FQA (precursor ion [M-H]⁻ at m/z 367.1), characteristic product ions are often observed at m/z 193.1 (ferulic acid moiety) and m/z 173.1.[3]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
3. Data Analysis:
-
Quantify 4-FQA by integrating the peak areas of the MRM transitions and comparing the area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-FQA.
Mandatory Visualization
Metabolic Pathway of this compound
The following diagram illustrates the metabolic fate of dietary this compound, highlighting its absorption and transformation by both human enzymes and the gut microbiota.
Caption: Metabolic fate of dietary this compound.
Experimental Workflow for Biomarker Validation
The diagram below outlines a typical experimental workflow for the validation of a dietary biomarker like this compound.
Caption: Workflow for dietary biomarker validation.
Discussion and Conclusion
This compound demonstrates strong potential as a specific and sensitive biomarker of coffee intake. Its high correlation with coffee consumption in both plasma and urine, coupled with excellent performance in distinguishing high versus low consumers (as indicated by high ROC AUC values), supports its utility in nutritional epidemiology.[1]
However, the specificity of 4-FQA is a critical consideration. While coffee is a primary dietary source, 4-FQA is also present in other plant-based foods such as some fruits and vegetables, including plums, peaches, and cruciferous vegetables.[4][5] Therefore, in populations with high consumption of these alternative sources, the specificity of 4-FQA as a coffee biomarker may be reduced.
The metabolism of 4-FQA is influenced by the gut microbiota, which can contribute to inter-individual variability in its excretion and bioavailability.[6] This highlights the importance of considering host-microbiome interactions when utilizing 4-FQA as a dietary biomarker.
References
- 1. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Metabolomic Study of Biomarkers of Habitual Coffee Intake in Four European Countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Showing Compound this compound (FDB000248) - FooDB [foodb.ca]
- 5. phytohub.eu [phytohub.eu]
- 6. The gut microbiome drives inter- and intra-individual differences in metabolism of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of Synthetic 4-Feruloylquinic Acid
For researchers, scientists, and drug development professionals working with synthetic 4-Feruloylquinic acid, ensuring its isomeric purity is a critical step in characterization and quality control. The presence of other isomers, such as 3-Feruloylquinic acid and 5-Feruloylquinic acid, which are common byproducts in synthesis, can significantly impact the compound's biological activity and physicochemical properties. This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of synthetic this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The principal methods for assessing the isomeric purity of this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, speed, and the specific isomeric differentiation required.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Typical Application |
| HPLC-UV/DAD | Differential partitioning of isomers between a stationary and mobile phase, with detection by UV-Vis absorbance. | Robust, widely available, good for quantification of known isomers. | May have limited resolution for closely related isomers. Lower sensitivity compared to MS. | Routine quality control, quantification of major isomers. |
| LC-MS/MS | HPLC separation coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio and fragmentation patterns. | High sensitivity and selectivity. Can distinguish regioisomers based on fragmentation.[1] | Higher cost and complexity. Matrix effects can influence quantification. | Isomer identification, impurity profiling, analysis of complex mixtures. |
| Chiral SFC | Separation based on differential interactions with a chiral stationary phase using a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption ("green" chemistry), excellent for separating diastereomers and enantiomers.[2][3] | Requires specialized instrumentation. Method development can be complex. | Chiral purity assessment, separation of stereoisomers. |
| qNMR | Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule. | Absolute quantification without the need for a reference standard of each isomer, provides structural information.[4][5] | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures. | Determination of diastereomeric ratios, absolute purity assessment. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is suitable for the routine quantification of positional isomers of feruloylquinic acid.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of chlorogenic acid isomers.[6]
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[7]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at 325 nm, which is the characteristic absorbance maximum for feruloylquinic acids.
-
Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high selectivity and is particularly useful for distinguishing between regioisomers.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-UV/DAD method, but often with UHPLC columns (e.g., <2 µm particle size) for faster and more efficient separations.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for feruloylquinic acids.
-
MS/MS Parameters: The precursor ion for feruloylquinic acid isomers is [M-H]⁻ at m/z 367.[1] The fragmentation patterns are key to distinguishing the isomers. For instance, 4-O-feruloylquinic acid often shows a characteristic fragment ion at m/z 173, while 3-O-feruloylquinic acid may show a more prominent fragment at m/z 193.[1]
-
Sample Preparation: Similar to the HPLC-UV/DAD method, but lower concentrations can be used due to the higher sensitivity of the detector.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is the method of choice for separating enantiomers and diastereomers.
-
Instrumentation: An analytical SFC system with a UV or MS detector.
-
Column: A chiral stationary phase is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective.[8]
-
Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, with a polar organic co-solvent (modifier) such as methanol or ethanol. Additives like weak acids or bases may be required to improve peak shape and resolution.[2]
-
Backpressure and Temperature: These are critical parameters that need to be optimized for the specific separation (e.g., 150 bar backpressure, 40 °C).
-
Sample Preparation: Dissolve the sample in a solvent compatible with the SFC mobile phase, typically the organic modifier.
Mandatory Visualizations
Caption: Chemical structures of this compound and its common positional isomers.
Caption: General workflow for the isomeric purity analysis of synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of 4-Feruloylquinic Acid and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of 4-Feruloylquinic acid (4-FQA), a prominent dietary phenolic compound, and its primary metabolites. The information presented is supported by experimental data to aid in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development and clinical research.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and its key metabolites in human plasma following oral ingestion, primarily from coffee, are summarized in the table below. These parameters highlight the differences in absorption and metabolic fate between the parent compound and its derivatives.
| Compound | Cmax (nmol/L) | Tmax (h) | T1/2 (h) |
| This compound | 14 ± 2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| 3-Feruloylquinic acid | 16 ± 2 | 0.7 ± 0.1 | 0.9 ± 0.1 |
| 5-Feruloylquinic acid | 6.0 ± 1.5 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| Ferulic acid-4'-sulfate | 76 ± 9 | 0.6 ± 0.1 & 4.9 | - |
| Dihydroferulic acid | 385 ± 86 | 4.7 ± 0.3 | 1.4 ± 0.4 |
| Dihydroferulic acid-4-O-sulfate | 145 - 385 | > 4 | - |
| Dihydroferulic acid-4-O-glucuronide | - | > 4 | - |
Data is presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life. Data is primarily sourced from studies by Stalmach et al. on human subjects after coffee consumption.
Metabolic Pathway of this compound
The metabolism of this compound is a multi-step process involving both host and gut microbiota enzymes. The following diagram illustrates the key transformations.
A Comparative Guide to the Neuroprotective Effects of 4-Feruloylquinic Acid and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the neuroprotective potential of 4-Feruloylquinic acid against other prominent phenolic compounds. The information is collated from various experimental studies to aid in the research and development of novel neuroprotective agents. While direct comparative quantitative data for this compound is limited in the current literature, this guide synthesizes available data on closely related feruloylquinic and caffeoylquinic acid isomers to provide a valuable reference.
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various studies on the neuroprotective effects of different phenolic compounds. These studies utilize various in vitro and in vivo models of neurotoxicity and neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of Phenolic Compounds
| Compound | Model System | Neurotoxic Insult | Concentration | Outcome Measure | Result |
| 3,5-di-O-caffeoylquinic acid | PC-12 cells | Amyloid ß peptide | Not specified | Cell Viability | Increased up to 2.8 times compared to control[1] |
| Intracellular Oxidative Stress | Decreased by 51.3%[1] | ||||
| 3,5-di-O-caffeoylquinic acid | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | Pretreatment | Neuronal Death | Attenuated[2] |
| Caspase-3 Activation | Attenuated[2] | ||||
| Ferulic Acid | PC-12 cells | Ischemia/Reperfusion | Not specified | Apoptosis | Significantly decreased[2] |
| ROS, O₂⁻, Ca²⁺ accumulation | Significantly decreased[2] | ||||
| SOD, GSH-Px activities | Promoted[2] | ||||
| N-Feruloyl Serotonin | SH-SY5Y cells | Aβ₂₅₋₃₅ | Not specified | Cell Viability | Recovered[3] |
| Reactive Oxygen Species | Recovered[3] | ||||
| Bcl-2 (anti-apoptotic) | Increased[3] | ||||
| Bax (pro-apoptotic) | Decreased[3] |
Table 2: In Vivo Neuroprotective Effects of Phenolic Compounds
| Compound | Animal Model | Insult/Disease Model | Dosage | Outcome Measure | Result |
| Ferulic Acid | Rats | Cerebral Ischemia/Reperfusion | 28, 56, 112 mg/kg | Hippocampal Neuronal Apoptosis | Reduced in a dose-dependent manner[2] |
| Oxidative Stress | Reduced in a dose-dependent manner[2] | ||||
| Quinic Acid | Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | Oral administration | Proinflammatory Mediator Activation | Inhibited[4] |
| Oxidative Stress Marker Activation | Inhibited[4] | ||||
| MAPK Activation in Hippocampus | Inhibited[4] | ||||
| 4,5-Dicaffeoylquinic Acid | Rats | Carrageenan-induced inflammation | 5, 10, 20 mg/kg | Edema | Suppressed in a dose-dependent manner[5] |
| NOS, COX-2, TNF-α expression | Suppressed in a dose-dependent manner[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of this compound.
In Vitro Neuroprotection Assay Using MTT
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability.
-
Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent such as amyloid-beta peptide, hydrogen peroxide, or glutamate.
-
Incubate for a further 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
Apoptosis Assessment Using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Model: Primary cortical neurons or neuronal cell lines.
-
Procedure:
-
Culture cells on coverslips and expose them to the neurotoxic insult with or without pre-treatment with the test compound.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Counterstain the cell nuclei with a fluorescent dye such as DAPI.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence from the incorporated labeled dUTP.
-
Quantify the percentage of TUNEL-positive cells to determine the extent of apoptosis.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure the levels of intracellular ROS.
-
Cell Line: Neuronal cell lines (e.g., SH-SY5Y).
-
Procedure:
-
Culture cells in a multi-well plate and treat them with the neurotoxic agent in the presence or absence of the test compound.
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Incubate for a specified time to allow for probe uptake and oxidation.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is proportional to the level of intracellular ROS.
-
Signaling Pathways and Mechanisms of Action
Phenolic compounds, including feruloylquinic and caffeoylquinic acids, exert their neuroprotective effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways involved.
Caption: Overview of the neuroprotective mechanisms of phenolic compounds.
Caption: Involvement of MAPK and PI3K/Akt pathways in neuroprotection.
Caption: Workflow for evaluating neuroprotective effects in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinic Acid Alleviates Behavior Impairment by Reducing Neuroinflammation and MAPK Activation in LPS-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Feruloylquinic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Feruloylquinic acid, a derivative of quinic acid and a potential biomarker found in various food products.[1][2] Adherence to these procedural steps is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Essential to protect against splashes. Polycarbonate lenses are recommended for their impact resistance and clarity.[3] |
| Face Shield | To be used in addition to safety goggles, especially when there is a high risk of splashing, to provide full-face protection.[3][4][5] | |
| Hand Protection | Nitrile Gloves | Recommended for their resistance to a variety of chemicals.[3][6] Ensure gloves are inspected for any tears or perforations before use.[7] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from potential spills.[4] For tasks with a higher risk of splashing, consider an impervious or chemical-resistant apron. |
| Closed-Toe Shoes | Required to protect feet from spills and falling objects.[4] | |
| Respiratory Protection | Respirator (e.g., N95) | May be necessary if working with the compound in a powdered form that could generate dust, or if handling in a poorly ventilated area. The specific type of respirator should be determined by a risk assessment.[3][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Protocol:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.
-
Prevent Dust and Aerosol Formation: If working with the solid form, take care to avoid the formation of dust.
-
Safe Handling Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8]
Storage Protocol:
-
Short-term Storage: For solutions, store at -20°C for up to one month.[1]
-
Long-term Storage: For long-term storage of the solid compound or stock solutions, maintain a temperature of -80°C for up to six months.[1]
-
Container: Keep the container tightly sealed in a cool, well-ventilated area, away from moisture and light.[1]
The following diagram illustrates the workflow for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Storage:
-
Separate Waste Streams: At a minimum, acidic waste should be stored separately from bases, solvents, and other reactive chemicals.[9]
-
Compatible Containers: Waste must be stored in containers made of a material compatible with acidic solutions. Ensure containers are clearly labeled with the contents and approximate concentrations and are kept tightly sealed.[9]
Disposal Procedures:
-
Neutralization: For small quantities of aqueous solutions of this compound without other hazardous components, neutralization is a viable disposal method.
-
Perform the neutralization in a fume hood while wearing appropriate PPE, including a face shield and safety goggles.[10]
-
Slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic solution while stirring. Monitor the pH.
-
The target pH for the neutralized solution is between 5.5 and 9.5.[10]
-
Once neutralized, the solution can typically be disposed of down the drain with a large volume of water, in accordance with local regulations.[10]
-
-
Hazardous Waste Disposal: If the this compound waste is mixed with other hazardous chemicals or if neutralization is not feasible, it must be disposed of as hazardous waste through your institution's environmental health and safety office.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
The decision-making process for the disposal of this compound waste is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2613-86-7 | Chemsrc [chemsrc.com]
- 3. leelinework.com [leelinework.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 8. 3-Feruloylquinic acid|1899-29-2|MSDS [dcchemicals.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
